Chelerythrine hydroxide
Description
Contextualization within Natural Product Alkaloid Chemistry
Alkaloids represent a large and diverse group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. nih.gov Within this broad class, chelerythrine (B190780) belongs to the benzophenanthridine subgroup of isoquinoline (B145761) alkaloids. mdpi.comnih.gov These compounds are characterized by a tetracyclic aromatic ring system and are primarily found in plants of the Papaveraceae (poppy), Fumariaceae, and Rutaceae families. nih.govnih.govacs.org The chemical structure of chelerythrine, with its planar, electron-deficient aromatic system, is crucial to its biological activity, allowing it to interact with various biological macromolecules. nih.gov In aqueous solution, chelerythrine exists in two distinct conformations: a positively charged iminium form and an uncharged pseudo-base form (alkanolamine), with the transition between these forms being pH-dependent. nih.govwikipedia.org This structural duality influences its solubility, cell permeability, and interaction with biological targets. nih.gov
Overview of Benzophenanthridine Alkaloids and Their Significance
Benzophenanthridine alkaloids, including prominent members like sanguinarine (B192314) and chelerythrine, are known for their wide spectrum of pharmacological activities. mdpi.commdpi.com These activities include antimicrobial, anti-inflammatory, and, most notably, anticancer properties. mdpi.comnih.govnih.gov The significance of this class of alkaloids in drug discovery is underscored by the fact that over 60% of anticancer drugs have been derived from natural products and their derivatives. mdpi.com Benzophenanthridine alkaloids exert their biological effects through various mechanisms, such as inhibiting key enzymes, intercalating into DNA, and modulating signaling pathways. mdpi.comresearchgate.net Their ability to induce apoptosis (programmed cell death) in cancer cells has made them particularly attractive candidates for the development of new oncologic therapies. nih.govresearchgate.net The structural diversity within the benzophenanthridine family provides a rich scaffold for medicinal chemists to explore structure-activity relationships and design novel analogs with improved potency and selectivity. nih.gov
Historical Perspectives on Chelerythrine in Traditional Medicinal Systems
The plants from which chelerythrine is isolated have a long history of use in traditional medicine across various cultures. nih.govresearchgate.net For instance, Chelidonium majus (greater celandine) has been used for centuries in European and Chinese traditional medicine to treat a variety of ailments, including liver and gallbladder disorders, inflammatory conditions, and skin problems like warts. wikipedia.orghomeoresearch.comnih.govresearchgate.net In traditional Chinese medicine, plants containing chelerythrine have been prescribed for their analgesic, anti-inflammatory, and detoxification properties. mdpi.comnih.gov The use of these plants for treating sores, lumps, and even cancerous growths in traditional systems provided the initial clues for modern scientific investigation into the anticancer properties of their constituent alkaloids. nih.govfrontiersin.org While traditional use was based on empirical observation, modern phytochemical and pharmacological studies have begun to elucidate the molecular mechanisms underlying these historical applications, with chelerythrine emerging as a key active principle. nih.gov
Current State of Academic Research on Chelerythrine's Bioactivity
Current academic research on chelerythrine is vibrant and multifaceted, focusing on elucidating its mechanisms of action and exploring its therapeutic potential. A significant area of investigation is its role as a potent and selective inhibitor of protein kinase C (PKC), a key enzyme involved in cellular signal transduction, proliferation, and apoptosis. ontosight.aiwikipedia.orgnih.gov This PKC inhibitory activity is believed to be a major contributor to its anticancer effects. nih.govresearchgate.net
Studies have demonstrated that chelerythrine exhibits cytotoxic activity against a wide range of human tumor cell lines and can induce apoptosis through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins. nih.govaacrjournals.orgrndsystems.comtargetmol.com Research has also highlighted its ability to inhibit tumor growth in animal models. aacrjournals.orgaacrjournals.org Beyond its anticancer properties, chelerythrine is being investigated for its anti-inflammatory, antibacterial, and antiviral activities. nih.govmdpi.comnih.gov The exploration of chelerythrine's bioactivity extends to its potential as a tool for chemical genetics to probe complex cellular processes and as a lead compound for the development of novel, multi-targeted therapeutic agents. nih.govnih.gov
Interactive Data Tables
Table 1: Bioactivity of Chelerythrine
| Biological Activity | Target/Mechanism | Investigated For |
| Anticancer | Protein Kinase C (PKC) inhibition, Apoptosis induction, DNA intercalation | Various cancers including breast, lung, prostate, and leukemia wikipedia.orgnih.govresearchgate.net |
| Anti-inflammatory | Inhibition of pro-inflammatory signaling pathways (e.g., NF-κB, p38 MAPK) | Inflammatory diseases mdpi.comnih.govtandfonline.com |
| Antibacterial | Disruption of bacterial cell wall and membrane, DNA intercalation | Bacterial infections, including resistant strains nih.govwikipedia.org |
| Antiviral | Inhibition of viral replication, modulation of host targets | Viral infections, including Tobacco Mosaic Virus nih.gov |
Table 2: Investigated Mechanisms of Action of Chelerythrine in Cancer
| Mechanism of Action | Effect on Cancer Cells |
| Protein Kinase C (PKC) Inhibition | Disrupts signaling pathways, leading to cell cycle arrest and apoptosis. wikipedia.org |
| Induction of Apoptosis | Triggers programmed cell death through various pathways, including mitochondrial and caspase-dependent mechanisms. wikipedia.orgaacrjournals.org |
| DNA Intercalation and Damage | Binds to DNA, potentially leading to cell cycle arrest and cell death. nih.gov |
| Inhibition of Telomerase | Inhibits the enzyme responsible for maintaining telomere length, leading to cellular senescence. targetmol.com |
| Generation of Reactive Oxygen Species (ROS) | Induces oxidative stress, which can lead to cellular damage and apoptosis. nih.gov |
| Anti-angiogenic Effects | Inhibits the formation of new blood vessels that supply tumors with nutrients. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-10H,11H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEJIEBFSOEYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3895-92-9 (chloride), 478-03-5 (hydroxide) | |
| Record name | Chelerythrine | |
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DSSTOX Substance ID |
DTXSID20861211 | |
| Record name | Cheleritrine | |
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Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34316-15-9 | |
| Record name | Chelerythrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34316-15-9 | |
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| Record name | Chelerythrine | |
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| Record name | Chelerythrine | |
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| Record name | 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium | |
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| Record name | CHELERYTHRINE | |
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Advanced Methodologies for the Isolation and Production of Chelerythrine
Botanical Sourcing and Geographical Distribution of Chelerythrine-Producing Plant Species
Chelerythrine (B190780) is found in a variety of plant species across several families, most notably Papaveraceae, Rutaceae, and Fumariaceae. nih.govresearchgate.net The distribution of these plants spans temperate and tropical regions worldwide.
Chelidonium majus, a perennial herbaceous plant in the poppy family (Papaveraceae), is a well-known source of chelerythrine. nih.govwikipedia.org When the plant is injured, it exudes a characteristic yellow to orange latex containing a variety of alkaloids. wikipedia.org
Geographical Distribution:
Native Range: C. majus is native to Europe and Western Asia. wikipedia.org Its range extends to North Africa, including Macaronesia, Algeria, and Morocco. wikipedia.org In Western Asia, it is found in regions such as the Caucasus, Armenia, Azerbaijan, Georgia, Kazakhstan, Mongolia, Siberia, Iran, and Turkey. wikipedia.org
Introduced Range: It has been widely introduced in North America, where it is considered an aggressive invasive species in some areas. nih.govwikipedia.org
The genus Zanthoxylum, belonging to the citrus family (Rutaceae), comprises over 200 species and has a pantropical distribution, extending into subtropical and warm temperate regions. ox.ac.uknih.govnih.gov Chelerythrine has been identified in several species within this genus.
Zanthoxylum clava-herculis (Hercules' Club): This species is a known source of chelerythrine, which is considered its major active natural product. wikipedia.orgwikipedia.orgwildsouthflorida.com It has demonstrated antibacterial activity. nih.gov
Zanthoxylum rhoifolium: Chelerythrine is also found in this plant species. wikipedia.orgwin-healthco.com
Geographical Distribution of the Genus Zanthoxylum : The genus is widely distributed across Asia, the Americas, and Africa. nih.govnih.gov Species are found in diverse habitats, from tropical rainforests to temperate woodlands.
Toddalia asiatica, a woody liana from the Rutaceae family, is another significant source of chelerythrine. phcogrev.comfao.orgbiocrick.com The compound is particularly isolated from the root of the plant. fao.orgnih.gov
Geographical Distribution:
This species is native to tropical and subtropical regions of Asia and Africa. phcogrev.comresearchgate.net Its distribution extends from India and Sri Lanka to Malaysia, China, and the Philippines. phcogrev.com It is also found in Mauritius, Madagascar, and throughout tropical Africa, occurring as far south as South Africa. phcogrev.comsanbi.orgzimbabweflora.co.zw It typically grows in forests near rivers or streams. sanbi.org
Macleaya cordata, commonly known as the plume poppy, is a member of the Papaveraceae family and contains several alkaloids, including chelerythrine and sanguinarine (B192314). nih.govwikipedia.orgresearchgate.net
Geographical Distribution:
Native Range: Macleaya cordata is native to Eastern China and Japan. wikipedia.orgliisma.orgpicturethisai.com
Introduced Range: It is cultivated as an ornamental plant and has escaped cultivation in various regions, including much of the eastern United States. liisma.orgunc.edu It can be invasive, spreading readily through seeds and rhizomes. wikipedia.orgliisma.org
Chelerythrine and other benzophenanthridine alkaloids are characteristic secondary metabolites in specific plant families.
Papaveraceae (Poppy Family): This is a primary family for chelerythrine-containing plants, including Chelidonium majus, Macleaya cordata, and Sanguinaria canadensis (Bloodroot). nih.govfrontiersin.orgfrontiersin.org
Rutaceae (Citrus Family): This family includes the genera Zanthoxylum and Toddalia, both of which contain species that produce chelerythrine. nih.govphcogrev.commdpi.com
Fumariaceae (Fumitory Family): Plants within this family are also reported to contain chelerythrine. nih.govresearchgate.net
Table 1: Geographical Distribution of Key Chelerythrine-Producing Plants
| Plant Species | Family | Native Geographical Distribution |
|---|---|---|
| Chelidonium majus | Papaveraceae | Europe, Western Asia, Northwest Africa nih.govwikipedia.orgeuropa.eu |
| Zanthoxylum clava-herculis | Rutaceae | North America wikipedia.orgwikipedia.org |
| Zanthoxylum rhoifolium | Rutaceae | Americas wikipedia.orgwin-healthco.com |
| Toddalia asiatica | Rutaceae | Tropical Africa, Asia (India to China, Philippines), Madagascar phcogrev.comsanbi.orgburundiflora.com |
| Macleaya cordata | Papaveraceae | China, Japan wikipedia.orgpicturethisai.comwikipedia.org |
Contemporary Extraction and Separation Techniques
The isolation of pure chelerythrine from complex plant matrices requires sophisticated extraction and separation methodologies. Modern chromatographic techniques are central to achieving high purity and yield.
Initial Extraction: The process typically begins with the extraction of alkaloids from dried and powdered plant material (often the roots or whole herb) using a solvent. Methanol (B129727) or ethanol (B145695) are commonly used for this initial extraction. nih.govoup.com
Contemporary Separation Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the analysis and purification of chelerythrine. Reversed-phase columns (e.g., C18) are frequently used. researchgate.net To improve the separation of quaternary alkaloids like chelerythrine, which can have poor retention, ion-pair chromatography is often employed. This involves adding an ion-pair reagent, such as sodium dodecyl sulphate (SDS), to the mobile phase to enhance retention and achieve better resolution. oup.com
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption of target compounds. It has been successfully applied to the preparative separation of chelerythrine and sanguinarine from Macleaya cordata. A common two-phase solvent system for this separation is chloroform-methanol-hydrochloric acid aqueous solution. fao.org
Macroporous Adsorbent Resins: This technique utilizes synthetic polymers with high porosity and surface area for the separation of compounds based on polarity. A method using methyl acrylate-co-divinylbenzene (MA-co-DVB) macroporous adsorbents has been developed to separate sanguinarine and chelerythrine from Macleaya cordata extracts. nih.gov By using a gradient elution process with different concentrations of ethanol and acetic acid, the two alkaloids can be effectively separated with high recovery rates. nih.gov
Purity Analysis: The purity of the isolated chelerythrine is typically confirmed using methods like HPLC, with detection by Diode Array Detector (DAD) or Mass Spectrometry (MS), and structural elucidation is performed using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netfao.org
Table 2: Summary of Separation Techniques for Chelerythrine
| Technique | Principle | Application Example | Key Parameters |
|---|---|---|---|
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of nitidine (B1203446) and chelerythrine from Zanthoxylum nitidum. oup.com | C18 column, ion-pair agents (e.g., SDS), fluorescence detection. oup.com |
| HSCCC | Liquid-liquid partition chromatography without a solid support. | Preparative separation of sanguinarine and chelerythrine from Macleaya cordata. fao.org | Two-phase solvent system (e.g., chloroform-methanol-HCl). fao.org |
| Macroporous Adsorbents | Adsorption and desorption on a porous polymer resin based on polarity. | Separation of sanguinarine and chelerythrine from Macleaya cordata. nih.gov | MA-co-DVB resin, gradient elution with ethanol/acetic acid. nih.gov |
Modern Solvent-Based Extractions (e.g., Microwave-Assisted Extraction, Ultrasound-Assisted Extraction)
Conventional solvent extraction methods for alkaloids are often hampered by long extraction times, high solvent consumption, and low efficiency. Modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have emerged as powerful alternatives, significantly enhancing the efficiency of chelerythrine isolation.
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, leading to the disruption of plant cell walls and promoting the release of target compounds. This method offers several advantages, including reduced extraction time, lower solvent usage, and improved extraction yields. researchgate.net The principle of MAE is based on the direct interaction of microwaves with polar molecules in the solvent and sample, causing rapid heating. nih.gov A study on the fruits of Macleaya cordata employed MAE with a hydrochloric acid aqueous solution to successfully extract chelerythrine and other related alkaloids. researchgate.net The rapid, localized heating minimizes the risk of thermal degradation of sensitive compounds like chelerythrine.
Ultrasound-Assisted Extraction (UAE) , also known as sonication, employs high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, creating microjets that disrupt cell walls and enhance the penetration of the solvent into the plant matrix. nih.gov This process improves mass transfer, leading to higher extraction efficiency in a shorter time and often at lower temperatures compared to conventional methods. nih.gov Research focused on extracting chelerythrine from Chelidonium majus L. has demonstrated the effectiveness of UAE. An optimized process was established, highlighting the importance of several parameters to maximize the yield. mdpi.com
Green Chemistry Approaches (e.g., Supercritical Fluid Extraction, Subcritical Water Extraction)
In line with the principles of green chemistry, extraction techniques that minimize the use of hazardous organic solvents are gaining prominence. Supercritical Fluid Extraction (SFE) and Subcritical Water Extraction (SWE) represent environmentally friendly methods for isolating natural products like chelerythrine.
Supercritical Fluid Extraction (SFE) commonly uses carbon dioxide (CO₂) as a solvent. Above its critical temperature (31 °C) and pressure (74 bar), CO₂ enters a supercritical state, exhibiting properties of both a liquid and a gas. researchgate.net Supercritical CO₂ has high diffusivity and low viscosity, allowing it to penetrate solid matrices efficiently, while its solvating power can be precisely controlled by altering pressure and temperature. nih.govresearchgate.net This selectivity allows for the targeted extraction of specific compounds. For alkaloid extraction, the addition of a co-solvent like ethanol can modify the polarity of the supercritical fluid, enhancing the extraction of more polar compounds. nih.gov While specific studies on SFE of chelerythrine are not widely documented, the successful application of SFE for other alkaloids, with optimized conditions of pressure at 31 MPa and temperature at 70 °C, demonstrates its potential for benzophenanthridine alkaloid isolation. nih.gov
Subcritical Water Extraction (SWE) , also known as pressurized hot water extraction, uses water at temperatures between 100 °C and 374 °C under sufficient pressure to maintain its liquid state. nih.govspringernature.com Under these conditions, the polarity of water decreases significantly, making it behave like organic solvents such as methanol or ethanol. springernature.comsaspublishers.com This tunability allows for the extraction of a wide range of compounds, from polar to less polar, simply by adjusting the temperature. saspublishers.comresearchgate.net SWE is a green, non-toxic, and cost-effective method that eliminates the need for organic solvents. springernature.com The optimal temperature for extracting various natural products, including alkaloids, typically ranges from 130 °C to 240 °C. saspublishers.com
Advanced Physical Extraction Methods (e.g., High Hydrostatic Pressure, Pulsed Electric Fields)
Advanced physical methods that disrupt plant cell structures non-thermally are being explored to enhance extraction efficiency while preserving the integrity of thermolabile compounds.
High Hydrostatic Pressure (HHP) Extraction is a novel, non-thermal technology that subjects the plant material, suspended in a solvent, to high pressures (typically 100–800 MPa). researchgate.netresearchgate.net This intense pressure disrupts cell membranes and walls, facilitating the release of intracellular contents into the solvent. researchgate.netresearchgate.net HHP is known to improve extraction yields and can be performed at room temperature, which is advantageous for heat-sensitive alkaloids. springernature.comresearchgate.net The process is rapid, often requiring only a few minutes. researchgate.net While its application has been demonstrated for various plant compounds, including flavonoids and phenolics, its potential for alkaloid extraction is also recognized. researchgate.netsjtu.edu.cn
Pulsed Electric Fields (PEF) Extraction involves the application of short, high-voltage electrical pulses to the plant material placed between two electrodes. nih.govnih.gov These electric fields induce the formation of pores in the cell membranes, a phenomenon known as electroporation. This increased permeability enhances the mass transfer of intracellular compounds into the solvent. nih.govresearchgate.net PEF is a non-thermal method that offers benefits such as reduced processing time, lower energy consumption, and improved extraction yields at lower temperatures. nih.govresearchgate.net
Optimization of Extraction Parameters for Yield and Purity
The efficiency of any extraction method is critically dependent on the optimization of various parameters. Key factors influencing the yield and purity of chelerythrine include the choice of solvent, solid-to-liquid ratio, temperature, extraction time, and the physical state of the plant material. researchgate.net
For Ultrasound-Assisted Extraction (UAE) of chelerythrine from Chelidonium majus, a study systematically optimized several parameters using an orthogonal experimental design. The findings identified the most effective conditions for maximizing the extraction yield. mdpi.com
| Parameter | Optimized Value |
| Liquid/Solid Ratio | 1:8 g/mL |
| Extraction Time | 35 minutes |
| Ultrasonic Frequency | 85% |
| Ethanol Concentration | 75% |
| Data from an optimization study on the ultrasonic extraction of chelerythrine from Chelidonium majus L. mdpi.com |
Similarly, for Microwave-Assisted Extraction (MAE) , factors such as microwave power, irradiation time, temperature, and the particle size of the plant material are crucial variables that need to be optimized to enhance extraction efficiency. nih.gov Methodologies like Response Surface Methodology (RSM) and Taguchi orthogonal array designs are often employed to systematically optimize these complex interactions and identify the ideal conditions for achieving maximum yield and purity. nih.govmdpi.com The selection of an appropriate solvent is also paramount; ethanol concentration, for instance, has been shown to be a highly influential factor in the extraction of bioactive compounds. biointron.com
Analytical Characterization Techniques for Pure Chelerythrine (Excluding basic compound identification data)
Beyond initial identification, advanced analytical techniques are essential for the comprehensive characterization of pure chelerythrine, providing detailed structural information and confirming purity. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful for this purpose. springernature.comnih.gov
One of the most effective techniques for analyzing benzophenanthridine alkaloids is Liquid Chromatography-Mass Spectrometry (LC-MS) . Specifically, systems like High-Performance Liquid Chromatography coupled with electrospray-quadrupole time-of-flight mass spectrometry (HPLC/QqTOF-MS) have been successfully used. researchgate.net This method allows for the separation of chelerythrine from a complex mixture, followed by highly accurate mass determination and fragmentation analysis, which can be used to elucidate the structure of metabolites and impurities. researchgate.netnih.gov
Other advanced hyphenated techniques applicable to the analysis of complex natural products include:
LC-NMR: This technique directly couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy, allowing for the acquisition of detailed structural information of compounds as they are separated. researchgate.net
Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC × GC-TOFMS): While more suited for volatile and semi-volatile compounds, this technique offers exceptional separation power and sensitivity for analyzing the complete metabolomic profile of a plant extract. mdpi.com
These advanced methods are crucial for establishing a comprehensive profile of a purified chelerythrine sample, ensuring its quality and suitability for further research.
Biosynthetic Pathways of Benzophenanthridine Alkaloids and Chelerythrine within Plant Systems
Chelerythrine, like other benzophenanthridine alkaloids, is a member of the larger benzylisoquinoline alkaloid (BIA) family. nih.govresearchgate.net Its biosynthesis in plants, primarily in families such as Papaveraceae and Rutaceae, follows a complex, multi-enzyme pathway. mdpi.comresearchgate.net The entire pathway is typically localized in the roots, with the final alkaloids often transported and stored in the vacuoles. mdpi.com
The biosynthesis of chelerythrine begins with the amino acid L-tyrosine, which is converted through a series of intermediates to the central BIA precursor, (S)-reticuline . From (S)-reticuline, the pathway to chelerythrine proceeds through several key enzymatic steps:
(S)-reticuline is converted to (S)-scoulerine by the action of the berberine (B55584) bridge enzyme (BBE). researchgate.netsjtu.edu.cn
(S)-scoulerine is then methylated to form (S)-tetrahydrocolumbamine by the enzyme (S)-scoulerine 9-O-methyltransferase (SMT). researchgate.net
A subsequent cyclization reaction, catalyzed by a cytochrome P450 enzyme, yields (S)-canadine . sjtu.edu.cn
(S)-canadine undergoes N-methylation to produce (S)-N-methylcanadine . researchgate.net
This is followed by a series of oxidative reactions. The intermediate protopine (B1679745) is hydroxylated by protopine 6-hydroxylase (P6H) to an unstable intermediate that spontaneously rearranges to form dihydrosanguinarine . nih.gov
Dihydrosanguinarine is a branch point. For chelerythrine synthesis, further intermediates such as allocryptopine are involved. Allocryptopine is hydroxylated by protopine 6-hydroxylase (P6H) leading towards the chelerythrine backbone. researchgate.netsjtu.edu.cn
The final steps involve oxidations catalyzed by enzymes like dihydrobenzophenanthridine oxidase (DBOX), which introduce the characteristic aromatic quaternary structure of chelerythrine. nih.govsjtu.edu.cn
The elucidation of this pathway has been achieved through a combination of tracer studies, enzyme characterization, and transcriptomic and metabolomic analyses. nih.gov This knowledge not only deepens our understanding of plant specialized metabolism but also opens avenues for metabolic engineering in microorganisms to produce chelerythrine through synthetic biology approaches. sjtu.edu.cn
Molecular and Cellular Pharmacodynamics of Chelerythrine
Primary Molecular Targets and Binding Interactions
Chelerythrine (B190780) is a benzophenanthridine alkaloid recognized for its diverse pharmacological activities, which are rooted in its interactions with key cellular macromolecules. nih.govnih.gov The therapeutic potential of this natural compound is largely attributed to its ability to bind to and modulate the function of specific proteins and nucleic acid structures. nih.govnih.gov Its primary molecular targets include Protein Kinase C (PKC) and various forms of DNA, leading to significant alterations in cellular signaling and function. nih.govnih.gov
Chelerythrine has been identified as a potent and selective inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for regulating signal transduction pathways involved in cell growth and differentiation. nih.govselleckchem.com The inhibitory action of chelerythrine on PKC is considered a significant contributor to its biological effects. nih.govnih.gov The compound demonstrates a half-maximal inhibition (IC50) of PKC at a concentration of 0.66 µM. nih.govselleckchem.com However, it is noteworthy that some studies have questioned the specificity and inhibitory effect of chelerythrine on PKC, with some reports suggesting it may even enhance PKC activity under certain in vitro conditions. nih.govresearchgate.net
Chelerythrine is particularly recognized for its potent inhibitory activity against the α (alpha) and β (beta) isoforms of Protein Kinase C. nih.govmdpi.com This specificity is significant as different PKC isoforms can have distinct, sometimes opposing, roles in cellular processes. The targeted inhibition of PKC-α and PKC-β is a key aspect of its mechanism of action, contributing to its effects on various cellular pathways, including the Wnt/β-catenin pathway. nih.govmdpi.com
| Parameter | Value/Description | Reference |
|---|---|---|
| General PKC Inhibition (IC50) | 0.66 µM | nih.govselleckchem.com |
| Primary Isoform Targets | PKC-α and PKC-β | nih.govmdpi.com |
Kinetic studies have elucidated the specific mechanisms by which chelerythrine inhibits PKC. The compound interacts with the catalytic domain of the enzyme. nih.gov Its inhibitory action is competitive with respect to the phosphate-acceptor substrate, such as histone IIIS, exhibiting a Ki (inhibition constant) of 0.7 µM. nih.gov In contrast, the inhibition is non-competitive with respect to ATP. nih.govnih.gov This dual mechanism indicates that chelerythrine binds to a site on the PKC catalytic domain (specifically the C4 domain) that is distinct from the ATP-binding site but overlaps with the substrate-binding site. nih.govnih.gov
| Interaction with | Inhibition Type | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Phosphate Acceptor (Histone IIIS) | Competitive | 0.7 µM | nih.gov |
| ATP | Non-Competitive | Not Applicable | nih.govnih.gov |
Beyond its effects on protein kinases, the molecular basis of chelerythrine's therapeutic activity is also heavily linked to its capacity to bind to nucleic acids. nih.govnih.gov It interacts with various forms and conformations of DNA, including double-stranded, single-stranded, and quadruplex DNA. nih.govnih.gov These interactions lead to conformational changes in the DNA structure and are characterized by binding affinity values in the range of 10^6 M⁻¹. nih.govnih.gov
The primary mode through which chelerythrine binds to double-stranded DNA is intercalation, where the planar benzophenanthridine ring system inserts itself between the base pairs of the DNA helix. nih.gov This intercalative binding is supported by viscosity studies, fluorescence quenching, and polarization results. nih.gov The interaction is cooperative and leads to a significant stabilization of the DNA structure against thermal denaturation. nih.gov
Furthermore, chelerythrine can form DNA adducts following metabolic activation. nih.gov In vitro studies using hepatic microsomes have shown that chelerythrine is metabolized into reactive species that covalently bind to DNA. nih.gov This DNA adduct formation is dependent on the concentration of the alkaloid. nih.gov
Chelerythrine has been shown to selectively bind to and stabilize G-quadruplex structures in human telomeric DNA. researchgate.net G-quadruplexes are four-stranded nucleic acid structures that can form in guanine-rich sequences, such as those found at the ends of chromosomes (telomeres). nih.gov By stabilizing these structures, chelerythrine can interfere with telomere maintenance and function, which is a critical process in cancer cells. researchgate.net Studies indicate that chelerythrine selectively binds and stabilizes the K+-form hybrid-type human telomeric DNA G-quadruplex. researchgate.net While one study noted a weak fluorescent response towards G-quadruplexes compared to i-motif DNA, another demonstrated that chelerythrine's binding can more tightly secure ions within the G-quadruplex structure, indicating a stabilizing effect. researchgate.netrsc.org
| Interaction Type | Target | Mechanism/Effect | Reference |
|---|---|---|---|
| Intercalation | Double-stranded DNA | Inserts between base pairs, stabilizing the helix. | nih.gov |
| Adduct Formation | DNA | Forms covalent adducts after metabolic activation. | nih.gov |
| Stabilization | Telomeric G-Quadruplexes | Binds to and stabilizes the four-stranded structure. | researchgate.net |
Nucleic Acid Interaction and Modulation
Inhibition of Telomerase Enzymatic Activity
Telomerase is a ribonucleoprotein enzyme crucial for maintaining the length of telomeres at the ends of eukaryotic chromosomes. embopress.org In most human cancers, telomerase is reactivated, which stabilizes telomere length and allows for the unlimited proliferative capacity of malignant cells. embopress.org The inhibition of telomerase is therefore considered a significant strategy in cancer therapy, as it can lead to telomere shortening and ultimately stop the unrestrained proliferation of cancer cells. embopress.orgnih.gov While various compounds have been developed to inhibit telomerase activity, research specifically detailing the direct inhibition of telomerase enzymatic activity by chelerythrine is not extensively documented in the available scientific literature.
Modulation of Thioredoxin Reductase (TXNRD1) Activity
Chelerythrine has been identified as a potent modulator of the thioredoxin system, a key component in maintaining cellular redox homeostasis. Specifically, chelerythrine acts as an inhibitor of cytosolic selenoenzyme thioredoxin reductase 1 (TXNRD1). researchgate.net This enzyme is critical for regulating the reduced state of thioredoxin and participates in various cellular processes, including protein oxidation repair and DNA synthesis. researchgate.net Studies have shown that treatment of cancer cells with chelerythrine leads to a significant and rapid decrease in cellular TXNRD1 activity. researchgate.net
The inhibitory action of chelerythrine on TXNRD1 is characterized by a specific and irreversible mechanism. Research has revealed that chelerythrine selectively targets the selenocysteine residue at position 498 (Sec498) located in the C-terminal redox motif of the enzyme. researchgate.net This interaction involves the formation of a covalent bond between chelerythrine and the Sec498 residue. researchgate.net This covalent modification is the primary mechanism of inhibition. While Sec498 is the principal target, it has been suggested that the neighboring Cys497 residue could also be modified following the initial conjugation at Sec498. researchgate.net The specific targeting of this hyperreactive selenocysteine residue distinguishes the inhibitory action of chelerythrine. researchgate.net
Interaction with G-Protein-Coupled Cannabinoid CB1 Receptors
G-protein-coupled receptors (GPCRs) are a large family of cell surface receptors that activate cellular responses upon detecting molecules outside the cell. wikipedia.org The cannabinoid CB1 receptor, a member of the GPCR family, is highly expressed in the central nervous system and mediates the main pharmacological effects of cannabinoids. nih.gov It couples primarily to G-proteins of the Gi/o family to modulate downstream signaling pathways. nih.gov While the interaction of various ligands with the CB1 receptor is well-studied, specific research detailing a direct interaction between chelerythrine and the G-protein-coupled cannabinoid CB1 receptor is limited. One investigation has focused on the actions of benzophenanthridine alkaloids, including chelerythrine, at the CB1 receptor, but detailed findings are not widely available in the public domain. researchgate.net
Cholinesterase Enzyme Inhibition
Chelerythrine has been investigated for its potential to inhibit cholinesterase enzymes, which are critical for the breakdown of the neurotransmitter acetylcholine (B1216132).
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for terminating nerve impulses by hydrolyzing acetylcholine. nih.gov Chelerythrine has demonstrated inhibitory activity against this enzyme. In a study investigating its effects on acetylcholinesterase from the venom of the krait snake (Bungarus sindanus), chelerythrine exhibited notable inhibitory potency. researchgate.net
The half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, is a standard measure of inhibitory potency. The study determined a specific IC50 value for chelerythrine's inhibition of AChE.
| Compound | Enzyme Source | IC50 Value (µM) |
|---|---|---|
| Chelerythrine | Bungarus sindanus (Krait) venom | 60.25 |
Regulation of Intracellular Calcium Dynamics
Chelerythrine significantly impacts intracellular calcium (Ca2+) homeostasis through its interaction with key regulatory proteins. This disruption of normal calcium signaling is a critical aspect of its molecular pharmacodynamics.
Chelerythrine has been identified as an inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. The SERCA pump is crucial for maintaining low cytosolic Ca2+ concentrations by actively transporting calcium ions from the cytosol into the sarcoplasmic or endoplasmic reticulum.
Research has demonstrated that chelerythrine inhibits the ATPase activity of SERCA in a non-competitive manner. This inhibition is characterized by two distinct inhibitory constants (Ki), suggesting a complex interaction with the enzyme. The inhibition of SERCA by chelerythrine leads to a decrease in the uptake of Ca2+ into the endoplasmic reticulum, which contributes to an elevation of cytosolic Ca2+ levels. Studies have shown that chelerythrine concentrations as low as 0.5-1.5 μM can cause an increase in intracellular Ca2+ in cultured peripheral blood mononuclear cells nih.gov.
Table 1: Inhibitory Profile of Chelerythrine on SERCA
| Parameter | Value | Type of Inhibition |
|---|---|---|
| Ki1 | 1.2 μM | Non-competitive |
This table summarizes the non-competitive inhibition constants of chelerythrine on the SERCA pump's ATPase activity.
The Plasma Membrane Ca2+-ATPase (PMCA) is another essential transporter responsible for extruding calcium from the cell, thereby playing a vital role in maintaining low intracellular calcium concentrations. While chelerythrine's inhibitory effect on SERCA is documented, its direct regulatory impact on PMCA is not clearly established in the existing scientific literature.
The elevation of cytosolic Ca2+ concentration resulting from SERCA inhibition by chelerythrine has significant consequences for mitochondrial function. Mitochondria can sequester excess cytosolic calcium, a process that is critical for both cellular signaling and energy metabolism.
However, sustained high levels of cytosolic Ca2+ can lead to excessive calcium uptake by the mitochondria, a condition known as mitochondrial calcium overload. This overload can trigger a cascade of detrimental events, including the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c. Chelerythrine has been shown to induce apoptosis through a mitochondrial-dependent pathway, which is linked to its ability to increase intracellular reactive oxygen species. This process suggests that the disruption of calcium homeostasis by chelerythrine directly contributes to mitochondrial dysfunction and initiates programmed cell death.
Inhibition of Pro-Inflammatory Enzyme Activities
Chelerythrine exhibits anti-inflammatory properties through its modulation of key enzymes involved in the inflammatory cascade.
The anti-inflammatory effects of chelerythrine are, in part, attributed to its ability to regulate the cyclooxygenase-2 (COX-2) pathway researchgate.net. COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.
Research suggests that chelerythrine's anti-inflammatory action may be related to the inhibition of prostaglandin E2 (PGE2) production through the regulation of COX-2 researchgate.net. Furthermore, it has been demonstrated that chelerythrine can effectively inhibit the protein expression of Prostaglandin H Synthase (PGHS), the enzyme that encompasses the cyclooxygenase and peroxidase activities responsible for converting arachidonic acid into prostaglandin H2, the precursor for various other prostaglandins and thromboxanes researchgate.net. By inhibiting the expression of PGHS and regulating COX-2, chelerythrine can reduce the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.
5-Lipoxygenase
Chelerythrine has been identified as an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. The activation of 5-LOX is a critical step in the inflammatory cascade, leading to the production of pro-inflammatory leukotrienes from arachidonic acid.
Inhibition of 5-LOX by chelerythrine represents a significant aspect of its anti-inflammatory activity. The enzyme 5-LOX is a non-heme iron-containing dioxygenase that catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes frontiersin.orgprobiologists.com. This process is crucial in various inflammatory diseases probiologists.com. The translocation of 5-LOX from the cytosol to the nuclear membrane is a key activation mechanism, where it interacts with the 5-lipoxygenase-activating protein (FLAP) frontiersin.org.
Histone Methyltransferase
Chelerythrine has been shown to influence the activity of histone methyltransferases (HMTs), enzymes that play a crucial role in the regulation of gene expression through the methylation of histone proteins. Histone methylation is a key epigenetic modification that can either activate or repress gene transcription, depending on the specific site of methylation.
The inhibition of certain HMTs is a recognized strategy in cancer therapy selleckchem.com. For example, the inhibition of euchromatic histone methyltransferase 1 and 2 (EHMT1 and EHMT2) can sensitize chronic myeloid leukemia cells to interferon treatment by reducing H3K9me2 at the promoters of interferon-stimulated genes plos.org. While direct, specific inhibition of a particular histone methyltransferase by chelerythrine is not extensively detailed in the provided search results, its impact on signaling pathways that influence epigenetic modifications suggests a potential indirect regulatory role.
Modulation of Intracellular Signaling Pathways
Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway
Chelerythrine is a known modulator of the Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival wikipedia.orgyoutube.com. The dysregulation of the NF-κB pathway is linked to various inflammatory diseases and cancers wikipedia.org.
The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory IκB proteins. This allows the NF-κB complex, typically a heterodimer of p50 and p65 (RelA), to translocate to the nucleus and initiate the transcription of target genes wikipedia.orgresearchgate.net.
A key mechanism of chelerythrine's anti-inflammatory and anti-cancer effects is its ability to inhibit the nuclear translocation of the p65 subunit of NF-κB nih.gov. The translocation of p65 into the nucleus is a critical step for NF-κB to exert its transcriptional activity nih.govnih.gov. By preventing this translocation, chelerythrine effectively blocks the downstream signaling cascade.
Studies have demonstrated that chelerythrine can significantly reduce the nuclear accumulation of p65 in response to inflammatory stimuli like TNF-α researchgate.net. This inhibition of p65 nuclear translocation has been observed in various cell types and is a central component of chelerythrine's ability to suppress the expression of NF-κB-dependent pro-inflammatory and survival genes.
Chelerythrine also exerts its influence on the NF-κB pathway by regulating the phosphorylation of the IκB kinase (IKK) complex. The IKK complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), is responsible for phosphorylating the IκB proteins, marking them for degradation nih.govresearchgate.net.
Mitogen-Activated Protein Kinase (MAPK) Cascades
Chelerythrine has been found to modulate the activity of Mitogen-Activated Protein Kinase (MAPK) cascades. MAPK pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis nih.govharvard.edu. These cascades typically consist of a three-tiered kinase module: a MAPKKK (MEKK), a MAPKK (MEK), and a MAPK harvard.edunih.gov.
Research has indicated that chelerythrine can influence the phosphorylation and activation of key MAPK proteins. For example, studies have shown that chelerythrine treatment can affect the protein and transcript levels of specific MAPKs such as MPK3, MPK4, and MPK6 researchgate.net. The regulation of the MAPK signaling pathway is one of the mechanisms through which chelerythrine exerts its anti-cancer effects nih.gov. The p38 MAPK pathway, in particular, has been identified as a target of chelerythrine in the context of preventing hyper-inflammatory responses nih.gov.
Table 1: Summary of Chelerythrine's Effects on Key Molecular Targets
p38 MAPK Activation and Inhibition
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that responds to stress stimuli, including inflammatory cytokines and oxidative stress, leading to cellular responses such as inflammation, apoptosis, and differentiation. Chelerythrine has been shown to exert a dual-modulatory role on this pathway.
Research indicates that chelerythrine can induce a time- and dose-dependent activation of p38 MAPK in various cell lines, including HeLa cells. nih.gov This activation is mediated by upstream kinases, specifically MEKK1 and MKK4, and is triggered by an oxidative stress mechanism. nih.gov Notably, this activation of the p38 pathway is independent of Protein Kinase C (PKC) inhibition, a commonly cited activity of chelerythrine. nih.gov Pre-treatment with antioxidants like N-acetyl-L-cysteine can impair the chelerythrine-induced activation of p38. nih.gov
Conversely, in other contexts, chelerythrine demonstrates inhibitory effects on p38 MAPK signaling. In models of endotoxic shock, chelerythrine has been observed to inhibit the activation of p38 MAPK in lipopolysaccharide (LPS)-induced murine peritoneal macrophages. researchgate.net This inhibition contributes to its anti-inflammatory effects by reducing the production of inflammatory mediators. researchgate.net This suggests that the effect of chelerythrine on the p38 MAPK pathway is highly context-dependent, influenced by the cell type and the nature of the stimulus.
| Cell Line/Model | Effect | Mechanism | Upstream/Downstream Mediators |
|---|---|---|---|
| HeLa Cells | Activation | Oxidative Stress | MEKK1, MKK4 |
| LPS-induced Peritoneal Macrophages | Inhibition | Anti-inflammatory Response | Reduction of TNF-α and NO production |
Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) Modulation
The Extracellular Signal-Regulated Kinase (ERK) pathway is another critical component of the MAPK signaling network, primarily involved in regulating cell proliferation, differentiation, and survival. The influence of chelerythrine on the ERK1/2 pathway appears to be distinctly cell-type specific.
In osteosarcoma cells (HOS and U2OS), chelerythrine treatment leads to the rapid and sustained activation of the RAF/MEK/ERK pathway. researchgate.netdntb.gov.ua This activation is a key mediator of chelerythrine-induced apoptosis in these cancer cells. dntb.gov.ua The activation is dose- and time-dependent and can be observed within minutes of treatment. dntb.gov.ua
In contrast, studies on HeLa cells have shown that while chelerythrine strongly activates the JNK and p38 pathways, it does not significantly affect ERK2 activity. nih.gov Furthermore, in the context of inflammation, chelerythrine has been found to selectively inhibit the LPS-induced activation of ERK1/2 in murine peritoneal macrophages, contributing to its anti-inflammatory properties. researchgate.net This highlights that chelerythrine's interaction with the ERK pathway can be either activating or inhibitory, depending on the cellular background and context.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) Pathway Activation
The Nrf2/ARE pathway is the primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a host of cytoprotective genes.
Chelerythrine has been identified as an effective activator of the Nrf2/ARE signaling pathway. nih.gov This activation is a key mechanism for its anti-inflammatory and protective effects in certain models, such as bleomycin-induced pulmonary fibrosis and lipopolysaccharide-induced acute lung injury. nih.gov The activation of Nrf2 by chelerythrine leads to the reduction of nuclear translocation of the NF-κB p65 subunit, thereby suppressing inflammation. nih.gov Given that chelerythrine can induce oxidative stress, its activation of the Nrf2 pathway represents a classic cellular defense response to a chemical stressor.
Phosphoinositide 3-Kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) Signaling Axis
The PI3K/Akt/mTOR pathway is a central signaling hub that controls cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers.
Recent studies have shown that chelerythrine can act as an inhibitor of this pathway. In cancer stem-like cells derived from osteosarcoma, chelerythrine was found to inhibit stemness and other malignant behaviors by suppressing the phosphorylation of PI3K, Akt, and mTOR. nih.gov This inhibitory action on the PI3K/Akt/mTOR signaling axis is a significant component of its anti-cancer properties, leading to the promotion of apoptosis and inhibition of invasion in these cells. nih.gov The PI3K-Akt pathway is also implicated as a key mechanism for alkaloids found in Chelidonii Herba, of which chelerythrine is a major component. plos.org
| Signaling Pathway | Primary Effect of Chelerythrine | Cellular Context/Model | Associated Outcome |
|---|---|---|---|
| p38 MAPK | Activation / Inhibition | HeLa Cells / Macrophages | Apoptosis / Anti-inflammation |
| ERK1/2 | Activation / Inhibition | Osteosarcoma / Macrophages | Apoptosis / Anti-inflammation |
| JNK | Activation | HeLa, Osteosarcoma | Apoptosis |
| Nrf2/ARE | Activation | Lung Injury Models | Anti-inflammation, Cytoprotection |
| PI3K/Akt/mTOR | Inhibition | Osteosarcoma Stem-Like Cells | Inhibition of Stemness & Malignancy |
| Wnt/β-Catenin | Inhibition | Non-Small Cell Lung Carcinoma | Inhibition of Stem Cell Properties |
| STAT3 | Inhibition/Inactivation | Various Cancer Cells | Apoptosis |
Wnt/β-Catenin Signaling Pathway Regulation
The Wnt/β-catenin signaling pathway is fundamental during embryonic development and is also implicated in cancer and tissue homeostasis in adults. The central mediator, β-catenin, functions as a transcriptional co-activator when this pathway is active.
Chelerythrine has been demonstrated to possess inhibitory activity toward the Wnt/β-catenin pathway. nih.gov In non-small cell lung carcinoma cells, chelerythrine chloride was observed to downregulate β-catenin. nih.gov This inhibition is associated with a reduction in cancer stem cell properties, including colony formation, spheroid growth, migration, and invasion. nih.gov The mechanism may be linked to chelerythrine's role as a PKC inhibitor, as PKC has been identified as a component that can augment the inhibition of GSK3β, a key kinase in the β-catenin destruction complex. nih.gov
Signal Transducer and Activator of Transcription 3 (STAT3) Inactivation
STAT3 is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers, making it a significant target for cancer therapy.
Several studies report that the pro-apoptotic activity of chelerythrine is associated with the inactivation of STAT3. nih.govmdpi.com While the precise molecular mechanism of this inactivation is still being fully elucidated, it is suggested to be a key event in how chelerythrine mediates its anti-tumor effects in various cancer models, including leukemia and non-small cell lung cancer. nih.govmdpi.com
AMP-activated Protein Kinase (AMPK)/mTOR/ULK-1 Signaling Pathway
The AMP-activated protein kinase (AMPK), mammalian target of rapamycin (mTOR), and Unc-51 like autophagy activating kinase 1 (ULK-1) signaling pathway is a critical cellular cascade that governs metabolic processes and autophagy in response to nutrient availability and cellular stress. Emerging research has implicated the natural benzophenanthridine alkaloid, chelerythrine, as a modulator of this pathway, primarily through its influence on mTOR and the generation of reactive oxygen species (ROS).
Modulation of mTOR by Chelerythrine
The mTOR kinase, a central regulator of cell growth and metabolism, exists in two distinct complexes: mTORC1 and mTORC2. The mTORC1 complex is particularly sensitive to nutrient levels and growth factors, and its activation promotes anabolic processes while inhibiting catabolic processes like autophagy.
Chelerythrine has been identified as an inhibitor of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mTOR signaling pathway. By impeding this upstream cascade, chelerythrine effectively curtails the activity of mTORC1. This inhibitory action on mTORC1 is a key aspect of chelerythrine's pharmacodynamics, as it directly impacts the phosphorylation status and activity of downstream effectors, including ULK-1.
Furthermore, studies have shown that the cytotoxic effects of chelerythrine in certain cancer cell lines are dependent on the hyperactive state of mTORC1. This suggests that cells with upregulated mTORC1 signaling are particularly susceptible to the inhibitory action of chelerythrine.
Indirect Influence on AMPK via Reactive Oxygen Species (ROS)
AMPK functions as a cellular energy sensor. Under conditions of metabolic stress, such as a high AMP/ATP ratio, AMPK is activated. This activation triggers a metabolic switch, inhibiting energy-consuming anabolic pathways and stimulating ATP-producing catabolic pathways, including autophagy.
While direct activation of AMPK by chelerythrine has not been definitively established in the reviewed literature, a plausible indirect mechanism involves the generation of reactive oxygen species (ROS). Chelerythrine is a known inducer of ROS. nih.gov The resulting oxidative stress can lead to the activation of AMPK. nih.gov This ROS-mediated activation of AMPK represents a potential, though indirect, route through which chelerythrine could influence this critical energy-sensing kinase. nih.govmdpi.com
Table 1: Effects of Chelerythrine on the AMPK/mTOR/ULK-1 Signaling Pathway
| Component | Direct Effect of Chelerythrine | Indirect Effect of Chelerythrine | Consequence |
| AMPK | Not directly established | Potential activation via ROS induction nih.govmdpi.com | Promotion of catabolic processes and autophagy. frontiersin.org |
| mTORC1 | Inhibition nih.gov | - | De-repression of ULK-1 and inhibition of anabolic processes. |
| ULK-1 | Not directly established | Activation secondary to mTORC1 inhibition nih.gov | Initiation of the autophagy cascade. nih.gov |
Downstream Regulation of ULK-1
ULK-1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy. The activity of ULK-1 is tightly regulated by both AMPK and mTORC1, which exert opposing effects.
Under nutrient-rich conditions, an active mTORC1 complex phosphorylates ULK-1 at specific inhibitory sites, such as Ser 757. nih.gov This phosphorylation prevents the activation of ULK-1 and suppresses the initiation of autophagy. nih.gov Conversely, under conditions of cellular stress, activated AMPK directly phosphorylates ULK-1 at different sites, leading to its activation and the subsequent induction of autophagy. nih.gov
The inhibitory effect of chelerythrine on mTORC1 disrupts the repressive phosphorylation of ULK-1. This de-repression allows for the activation of ULK-1, thereby promoting the initial steps of the autophagic process. This mechanism underscores the significant role of chelerythrine as a modulator of autophagy through its influence on the mTOR/ULK-1 axis.
Table 2: Research Findings on the Regulation of the AMPK/mTOR/ULK-1 Pathway
| Finding | Key Proteins Involved | Regulatory Mechanism | Reference |
| mTORC1 inhibits ULK-1 activity. | mTORC1, ULK-1 | Direct phosphorylation of ULK-1 at inhibitory sites. nih.gov | nih.gov |
| AMPK activates ULK-1 activity. | AMPK, ULK-1 | Direct phosphorylation of ULK-1 at activating sites. nih.gov | nih.gov |
| Chelerythrine induces ROS. | Chelerythrine | Cellular metabolic processes. nih.gov | nih.gov |
| ROS can activate AMPK. | ROS, AMPK | Oxidative stress-induced signaling cascades. nih.gov | nih.gov |
| Chelerythrine inhibits the mTOR pathway. | Chelerythrine, PI3K, Akt, mTOR | Inhibition of the upstream PI3K/Akt signaling cascade. |
Preclinical Efficacy and Biological Activities of Chelerythrine
Antineoplastic and Anticancer Potentials
Chelerythrine (B190780), a benzophenanthridine alkaloid derived from various plant species, has demonstrated significant antineoplastic and anticancer properties in a multitude of preclinical studies. nih.gov Its efficacy spans across various cancer types, including leukemia, prostate cancer, liver cancer, renal cancer, and non-small cell lung cancer. nih.govnih.gov The primary mechanism underlying its antitumor activity is the induction of programmed cell death, or apoptosis, in malignant cells. nih.govresearchgate.net Chelerythrine engages multiple signaling pathways to initiate and execute this cellular demise, making it a subject of considerable interest in oncology research. nih.govnih.gov
Mechanisms of Induced Cell Death in Malignant Cells
The anticancer activity of Chelerythrine is predominantly attributed to its ability to induce apoptosis. nih.govresearchgate.net This is achieved through a complex interplay of molecular events that disrupt cancer cell homeostasis and activate intrinsic death machinery. Research has identified several key mechanisms, including the activation of the mitochondrial apoptotic pathway, initiation of the caspase cascade, induction of endoplasmic reticulum stress via reactive oxygen species, and the manifestation of distinct morphological changes characteristic of apoptosis. nih.govnih.govnih.gov
Chelerythrine is a potent inducer of apoptosis in a wide array of cancer cell lines. nih.gov It triggers cell death by directly targeting the core components of the apoptotic signaling network. nih.gov
The mitochondrial pathway is central to Chelerythrine-induced apoptosis. The compound is capable of accumulating in mitochondria, leading to mitochondrial dysfunction. nih.gov A key action of Chelerythrine is its function as an inhibitor of the anti-apoptotic protein Bcl-xL. nih.govnih.gov By binding to Bcl-xL, Chelerythrine disrupts its ability to sequester pro-apoptotic proteins like Bax. nih.govyoutube.com
This inhibition leads to a shift in the balance of Bcl-2 family proteins, favoring apoptosis. Studies have shown that treatment with Chelerythrine results in the downregulation of the anti-apoptotic protein Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax and Bid in human hepatoma SMMC-7721 cells. nih.gov This alteration in protein expression disrupts the mitochondrial membrane potential, leading to the release of apoptogenic factors like cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov Interestingly, some research suggests that Chelerythrine can also induce cytochrome c release and apoptosis through a Bax/Bak-independent mechanism, indicating a multifaceted interaction with the mitochondrial apoptotic machinery. nih.govnih.gov This alternative pathway may involve the mitochondrial permeability transition pore (mPTP), as the effects of Chelerythrine can be inhibited by cyclosporine A, an mPTP inhibitor. nih.govresearchgate.net
| Cancer Cell Line | Effect on Bcl-2 Family Proteins | Mitochondrial Events | Reference |
|---|---|---|---|
| Human Hepatoma (SMMC-7721) | Downregulation of Bcl-xl; Upregulation of Bax and Bid | Disruption of mitochondrial membrane potential; Release of Cytochrome c | nih.gov |
| Renal Cancer Cells (HEK-293, SW-839) | Downregulation of Bcl-2; Upregulation of Bax | Not specified | nih.gov |
| Murine Embryonic Fibroblasts (MEFs) | Identified as a Bcl-xL inhibitor | Directly induces cytochrome c release from isolated mitochondria; Induces mitochondrial swelling and loss of membrane potential | nih.govnih.gov |
| Human Hepatoma (HepG2) | Downregulation of Bcl-XL; Upregulation of Bax | Loss of mitochondrial membrane potential; Release of Cytochrome c | mdpi.com |
The release of cytochrome c from the mitochondria is a critical step that initiates the caspase cascade. nih.gov In the cytoplasm, cytochrome c associates with Apoptotic protease activating factor-1 (Apaf-1) and procaspase-9 to form the apoptosome, which in turn activates caspase-9. This initiator caspase then activates downstream effector caspases, most notably caspase-3. nih.gov
Treatment with Chelerythrine has been shown to lead to the robust activation of caspase-3 in various cancer cells, including human hepatoma and renal cancer cell lines. nih.govnih.gov Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving a multitude of cellular substrates, which leads to the biochemical and morphological hallmarks of apoptosis. nih.gov One of the critical substrates of caspase-3 is poly (ADP-ribose) polymerase (PARP). The cleavage of PARP by caspase-3 is a well-established marker of apoptosis, and this event is consistently observed in cancer cells following exposure to Chelerythrine. nih.govnih.govnih.gov
Beyond the direct mitochondrial pathway, Chelerythrine also induces apoptosis through the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress. nih.govnih.gov Cancer cells often have higher basal levels of ROS compared to normal cells, making them more vulnerable to agents that further increase oxidative stress. nih.gov Chelerythrine treatment has been demonstrated to increase intracellular ROS levels in several cancer types, including prostate and renal cell carcinoma. nih.govnih.gov
This accumulation of ROS disrupts cellular homeostasis and can lead to ER stress. scispace.commdpi.com The ER plays a crucial role in protein folding, and an overload of unfolded or misfolded proteins triggers the unfolded protein response (UPR), a state known as ER stress. mdpi.com If the stress is prolonged or severe, it can switch from a pro-survival to a pro-apoptotic signal. mdpi.com Studies have shown that Chelerythrine-induced apoptosis is mediated by ROS-dependent ER stress. nih.govnih.govscispace.com The pro-apoptotic effects and ER stress activation can be reversed by pre-treatment with N-acetyl cysteine (NAC), a ROS scavenger, confirming the critical role of ROS in this pathway. nih.govscispace.com This ROS-mediated ER stress can also lead to the inactivation of survival pathways, such as the STAT3 pathway, further promoting apoptosis in cancer cells. nih.gov
| Cancer Type | Key Findings | Reference |
|---|---|---|
| Human Prostate Cancer (PC-3) | Increases intracellular ROS, leading to ROS-dependent ER stress and apoptosis. Effects reversed by ROS scavenger NAC. | nih.govscispace.com |
| Human Renal Cell Carcinoma (Caki) | Increases cellular ROS levels, leading to ER stress, inactivation of STAT3, and apoptosis. Effects suppressed by NAC. | nih.gov |
| Gastric Cancer | Elevates cellular ROS levels and induces ER stress. | mdpi.com |
The biochemical cascades initiated by Chelerythrine culminate in distinct and observable morphological changes characteristic of apoptosis. These changes are the ultimate visual confirmation that the cell is undergoing programmed cell death. Following treatment with Chelerythrine, cancer cells exhibit classic apoptotic features. nih.gov
One of the most prominent hallmarks is chromatin condensation, where the chromatin aggregates into dense masses against the nuclear envelope. nih.govnih.govsemanticscholar.org This is often followed by nuclear fragmentation, where the nucleus breaks down into smaller, discrete bodies. nih.govresearchgate.net These nuclear changes, including condensed nuclei and fragmented chromatin, have been observed in various cancer cell lines, such as human hepatoma (HepG2) and non-small cell lung carcinoma cells, after exposure to Chelerythrine. nih.govmdpi.com Other observed morphological changes include cell shrinkage and the formation of apoptotic bodies, which are membrane-bound vesicles containing cellular debris. nih.govmdpi.com
Apoptosis Induction
Cell Cycle Arrest Mechanisms
Chelerythrine disrupts the normal progression of the cell cycle, forcing cancer cells to halt at specific checkpoints, which can prevent proliferation and lead to apoptosis.
A prominent effect of chelerythrine is the induction of cell cycle arrest in the G1 phase. mdpi.comnih.govresearchgate.net This has been clearly demonstrated in human promyelocytic leukemia HL-60 cells, where treatment with chelerythrine leads to a significant accumulation of cells in the G1 phase of the cell cycle. nih.govresearchgate.net This arrest prevents the cells from entering the S phase, thereby inhibiting DNA replication and further proliferation. nih.gov The G1 arrest is a key component of chelerythrine's anti-proliferative activity against leukemia cells. nih.govresearchgate.net
While direct S phase arrest is not a primary mechanism reported for chelerythrine, its effects on other phases indirectly impact the S phase population. Studies have noted a decrease in the percentage of cells in the S phase following treatment. researchgate.net This reduction is considered a consequence of the robust G1 phase blockade, which prevents cells from initiating DNA synthesis. researchgate.net Furthermore, the induction of apoptosis leads to an increase in the sub-G1 population, which represents cells with fragmented DNA, further reducing the proportion of cells actively progressing through the S phase. researchgate.net
| Cell Cycle Phase | Effect | Affected Cell Line(s) | Mechanism |
|---|---|---|---|
| G1 Phase | Induces accumulation/arrest. nih.govresearchgate.net | HL-60 (Human Leukemia) nih.govresearchgate.net | Prevents entry into S phase. nih.gov |
| S Phase | Decreased cell population. researchgate.net | HL-60 (Human Leukemia) researchgate.net | Consequence of G1 arrest and apoptosis induction. researchgate.net |
| G2/M Phase | Inhibits mitotic progression. researchgate.net | General | Inhibition of tubulin polymerization. researchgate.net |
Inhibition of Tumor Progression and Metastasis
Beyond inducing cell death and cell cycle arrest, chelerythrine actively inhibits the processes of tumor invasion and metastasis, which are major causes of cancer-related mortality. mdpi.com It has been shown to suppress the migration and invasion of human hepatocellular carcinoma and breast cancer cells. This anti-metastatic effect is achieved in part by downregulating the expression and activation of matrix metalloproteinases MMP-2 and MMP-9. The regulation of these enzymes is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway.
Furthermore, chelerythrine can inhibit the epithelial-mesenchymal transition (EMT), a key process for cancer cell invasion and metastasis. In non-small cell lung cancer cells, chelerythrine was found to suppress TGF-β-induced EMT. Chelerythrine also demonstrates the ability to inhibit the properties of cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis. mdpi.com In NSCLC models, it was observed to reduce soft agar (B569324) colony formation, inhibit spheroid growth, and decrease the migration and invasion abilities of cancer cells, suggesting it can target the tumorigenic CSC population. mdpi.com
| Cancer Type | Key Findings | Mechanism of Action |
|---|---|---|
| Hepatocellular Carcinoma, Breast Cancer | Inhibits cancer cell migration and invasion. | Downregulates MMP-2 and MMP-9 via the PI3K/Akt/mTOR pathway. |
| Non-Small Cell Lung Cancer (NSCLC) | Suppresses TGF-β-induced epithelial-mesenchymal transition (EMT). | Inhibition of EMT-related transcription factors. |
| Non-Small Cell Lung Cancer (NSCLC) | Inhibits cancer stem cell (CSC) properties (e.g., spheroid growth, migration). mdpi.com | Inhibition of signaling pathways that regulate proliferation and motility. mdpi.com |
Targeting Cancer Stem Cell Properties
Cancer stem cells (CSCs) are a subpopulation of tumor cells responsible for tumor initiation, recurrence, and resistance to therapy. Chelerythrine has shown the potential to specifically target these cells by interfering with crucial self-renewal and survival pathways.
The Wnt/β-catenin signaling pathway is fundamental for the maintenance of CSCs. Aberrant activation of this pathway is common in many cancers. georgetown.edu Chelerythrine has been identified as an inhibitor of this pathway. In NSCLC cells, it effectively downregulates the expression of β-catenin, reducing both its total cellular levels and its critical accumulation in the nucleus. nih.gov This action consequently leads to the decreased expression of downstream CSC-related transcription factors, including SOX2 and MYC. nih.gov Similar inhibitory effects on the WNT10B/β-catenin axis have been noted in colorectal cancer. nih.gov
By downregulating β-catenin, Chelerythrine demonstrates significant inhibitory activity against the functional properties of NSCLC stem cells. nih.gov In vitro studies have confirmed that treatment with Chelerythrine reduces key CSC characteristics, including their ability to form colonies in soft agar, migrate, invade surrounding tissues, and form spheroids—a measure of self-renewal capacity. nih.gov These findings suggest that Chelerythrine can disrupt the tumorigenic potential of the CSC population in lung cancer. nih.gov
The Sonic Hedgehog (SHh) signaling pathway is another critical regulator of embryonic development that is frequently reactivated in cancer, where it plays a significant role in maintaining pancreatic CSCs and promoting tumor growth. nih.govnih.gov While the direct modulation of the SHh pathway in pancreatic CSCs by Chelerythrine has not been extensively detailed, the importance of this pathway as a therapeutic target is well-established. nih.govnih.gov Inhibition of the SHh pathway in pancreatic CSCs has been shown to disrupt their self-renewal capabilities. nih.gov Given Chelerythrine's known anti-proliferative effects in pancreatic cancer models, targeting key CSC maintenance pathways like SHh represents a logical, albeit currently underexplored, therapeutic strategy for this compound.
Efficacy in Specific Cancer Types (In vitro and In vivo Models)
The anti-cancer effects of Chelerythrine have been documented across a variety of cancer types in both cell culture (in vitro) and animal (in vivo) preclinical models. Its activity has been confirmed against cell lines from cancers of the lung, liver, breast, colon, prostate, and kidney, among others.
In vivo studies have further substantiated these findings. In a mouse model of non-small-cell lung cancer, oral administration of Chelerythrine inhibited the metastasis of A549 cells to the lungs. Another study using nude mice bearing human squamous cell carcinoma (SQ-20B) xenografts demonstrated that treatment with Chelerythrine resulted in a significant delay in tumor growth.
Table 1: Summary of Preclinical Efficacy of Chelerythrine in Various Cancer Models
| Cancer Type | Model | Key Findings |
| Hepatocellular Carcinoma | In vitro (Hep3B cells) | Inhibited phosphorylation of FAK; Downregulated MMP-2 and MMP-9 expression; Reduced migration and invasion. |
| Non-Small Cell Lung Cancer | In vitro (A549, NCI-H1703 cells) | Reversed TGF-β-induced EMT; Downregulated β-catenin and CSC transcription factors (SOX2, MYC); Inhibited CSC properties (spheroid formation, migration, invasion). nih.gov |
| In vivo (Mouse model) | Inhibited metastasis of A549 cells to the lungs. | |
| Squamous Cell Carcinoma | In vivo (Nude mice with SQ-20B xenografts) | Resulted in significant tumor growth delay. |
| Colorectal Cancer | In vitro | Inhibited the WNT10B/β-catenin axis. nih.gov |
| Gastric Cancer | In vitro (NCI-N87 cells) | Suppressed proliferation of tumor spheroids. nih.gov |
Liver Cancer (Hepatocellular Carcinoma)
Chelerythrine, a benzophenanthridine alkaloid, has demonstrated notable anti-tumor activities in preclinical models of human hepatocellular carcinoma (HCC). nih.govjst.go.jp Research has shown that this compound can inhibit the proliferation and promote apoptosis in HCC cells. nih.govjst.go.jp The anti-metastatic potential of Chelerythrine has also been a key area of investigation.
In studies using the Hep3B human HCC cell line, Chelerythrine was found to inhibit cell migration and invasion in a dose-dependent manner. nih.gov This inhibitory effect is associated with changes in the cell's cytoskeletal structure. nih.govjst.go.jp The molecular mechanisms underlying these effects involve the downregulation of matrix metalloproteinase (MMP)-2 and MMP-9, enzymes crucial for the degradation of the extracellular matrix, which is a key step in cancer cell invasion. nih.gov
Further investigation into the signaling pathways affected by Chelerythrine in Hep3B cells revealed an inhibitory effect on the phosphorylation of several key proteins. These include Focal Adhesion Kinase (FAK), which is involved in cell adhesion and migration, and components of the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival. nih.govjst.go.jp The compound also inhibits the phosphorylation of kinases in the MAPK pathway, such as JNK, ERK, and p38. nih.govjst.go.jp The primary mechanism for inhibiting metastasis appears to be the downregulation of MMP-2/9 expression, mainly through the PI3K/Akt/mTOR signaling pathway. nih.govjst.go.jp In animal studies, the combination of Chelerythrine and Diallyl disulfide (DADS) successfully restored the activities of enzymatic biomarkers and the histopathological structure of liver tissue exposed to carcinogens. researchgate.net
| Cell Line | Biological Activity | Molecular Mechanism/Pathway |
| Hep3B | Inhibition of migration and invasion | Downregulation of MMP-2/9 expression; Inhibition of FAK, PI3K/Akt/mTOR, JNK, ERK, and p38 phosphorylation. nih.govjst.go.jp |
| HepG2 | Inhibition of proliferation and promotion of apoptosis | Not specified in detail in the provided context. jst.go.jp |
Gastric Cancer
Preclinical studies have identified Chelerythrine as a potent agent against gastric cancer cells, primarily through the induction of a form of programmed cell death known as necroptosis. mdpi.com This compound exhibits cytotoxic effects across multiple gastric cancer cell lines and can suppress the proliferation of tumor spheroids derived from NCI-N87 cells. mdpi.com
A key molecular target of Chelerythrine in gastric cancer is the cytosolic selenoprotein thioredoxin reductase (TXNRD1). mdpi.com Chelerythrine acts as a novel inhibitor of TXNRD1 by binding to its Sec498 residue. mdpi.com Inhibition of this enzyme disrupts the cellular redox balance, leading to a significant elevation in cellular levels of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress. mdpi.com The increase in ROS is a critical component of Chelerythrine's cytotoxic effect. mdpi.com
The induced cell death in gastric cancer cells, such as NCI-N87, was identified as necroptosis, a form of regulated necrosis. This was confirmed by experiments showing that the RIPK1 inhibitor, Nec-1, could rescue the cells from Chelerythrine-induced death. mdpi.com This suggests that Chelerythrine triggers necroptosis rather than apoptosis in this cancer type, a finding that distinguishes its mechanism from that observed in other cancers. mdpi.com Research also indicates that as a dual inhibitor of cyclooxygenase 2 (COX-2) and 5-lipoxygenase (5-LOX), Chelerythrine can suppress metastasis and invasion in gastric cancer cells. researchgate.net
| Cell Line | Biological Activity | Molecular Mechanism/Pathway |
| NCI-N87 | Cytotoxicity, suppression of tumor spheroid proliferation, induction of necroptosis | Inhibition of Thioredoxin Reductase 1 (TXNRD1); Elevation of Reactive Oxygen Species (ROS); Induction of Endoplasmic Reticulum (ER) stress; RIPK1-mediated necroptosis. mdpi.com |
| MKN45 | Inhibition of cellular TXNRD activity | Inhibition of Thioredoxin Reductase 1 (TXNRD1). mdpi.com |
| AGS | Inhibition of proliferation, induction of apoptosis, inhibition of migration and invasion | Not specified in detail in the provided context. researchgate.netresearchgate.net |
Breast Cancer (e.g., Triple-Negative Breast Cancer)
Chelerythrine has shown selective and potent anti-proliferative activity against triple-negative breast cancer (TNBC), a subtype known for its aggressive nature and lack of targeted therapies. nih.govresearchgate.net In vitro studies demonstrated that Chelerythrine selectively inhibits the growth of TNBC cell lines when compared to non-TNBC cell lines. nih.govresearchgate.net This growth inhibition was confirmed in vivo through xenograft assays. nih.govresearchgate.net
The selective anti-proliferative effect of Chelerythrine is linked to the induction of apoptosis in TNBC cells. nih.gov The molecular basis for this selectivity may be related to the protein kinase C (PKC) subtype PKN2, which is highly expressed in TNBC cell lines. nih.govresearchgate.net Knocking down PKN2 in these cells was found to inhibit colony formation and xenograft growth, suggesting that PKN2 is essential for the survival of TNBC cells and may be a key target mediating Chelerythrine's selective activity. nih.govresearchgate.net
Furthermore, research has explored the potential of combining Chelerythrine with standard chemotherapy. These studies found that a combination of Chelerythrine and taxol, a common chemotherapy agent, resulted in a synergistic or additive inhibitory effect on the proliferation of TNBC cell lines. nih.govresearchgate.net This suggests that PKC inhibitors like Chelerythrine could be promising therapeutic agents for TNBC tumors, potentially enhancing the efficacy of existing treatments. nih.gov
| Cell Line | Cancer Subtype | Biological Activity | Molecular Mechanism/Pathway |
| MDA-MB-231 | Triple-Negative | Selective growth inhibition, apoptosis induction, inhibition of xenograft growth. nih.govresearchgate.netresearchgate.net | Potential targeting of PKN2. nih.govresearchgate.net |
| BT549 | Triple-Negative | Selective growth inhibition, apoptosis induction. nih.govresearchgate.net | Potential targeting of PKN2. nih.govresearchgate.net |
| HCC1937 | Triple-Negative | Selective growth inhibition, apoptosis induction. nih.govresearchgate.net | Potential targeting of PKN2. nih.govresearchgate.net |
| MDA-MB-468 | Triple-Negative | Selective growth inhibition, apoptosis induction. nih.govresearchgate.net | Potential targeting of PKN2. nih.govresearchgate.net |
| ZR-75-1 | Non-Triple-Negative | Less sensitive to growth inhibition compared to TNBC lines. researchgate.netresearchgate.net | N/A |
Renal Cell Carcinoma
In the context of renal cell carcinoma (RCC), Chelerythrine has been shown to exert significant anti-tumor effects both in vitro and in vivo. nih.govnih.gov Studies using human renal cancer cell lines, such as SW-839, and embryonic kidney cells, HEK-293, demonstrated that Chelerythrine markedly suppresses cell growth in a manner dependent on both dose and duration of exposure. nih.govnih.gov In vivo, a xenograft mouse model confirmed these findings, showing reduced tumor growth following treatment with Chelerythrine. nih.gov
The mechanism underlying these effects involves the induction of apoptosis. nih.govnih.gov Chelerythrine treatment leads to a significant decrease in the phosphorylation of key survival kinases, including extracellular signal-regulated kinase (ERK) and Akt. nih.gov The inhibition of ERK activity appears to be a crucial part of the apoptotic process, as using a specific MEK inhibitor (PD98059) potentiated the pro-apoptotic effects of Chelerythrine. nih.govnih.gov
Downstream of these signaling events, Chelerythrine modulates the expression of several proteins central to apoptosis. This includes the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio promotes the activation of the caspase cascade, evidenced by increased levels of cleaved caspase-3 and cleaved poly (adenosine diphosphate-ribose) polymerase (PARP). nih.gov
| Cell Line | Biological Activity | Molecular Mechanism/Pathway |
| SW-839 | Growth suppression, apoptosis induction. nih.govnih.gov | Decreased phosphorylation of ERK and Akt; Upregulation of p53 and Bax; Downregulation of Bcl-2; Increased cleaved caspase-3 and PARP. nih.govnih.gov |
| HEK-293 | Growth suppression, apoptosis induction. nih.govnih.gov | Decreased phosphorylation of ERK and Akt; Upregulation of p53 and Bax; Downregulation of Bcl-2; Increased cleaved caspase-3 and PARP. nih.govnih.gov |
| Caki-1 | Decreased cell viability and colony formation. researchgate.net | Induction of apoptosis via ROS-mediated ER stress and STAT3 pathways. researchgate.net |
| 786-O | Decreased cell viability and colony formation. researchgate.net | Induction of apoptosis via ROS-mediated ER stress and STAT3 pathways. researchgate.net |
Cervical Cancer
Preclinical research on cervical cancer has revealed that Chelerythrine hydrochloride effectively inhibits cancer cell proliferation and induces cell death. nih.gov In studies utilizing the HeLa cell line, a widely used model for cervical cancer, Chelerythrine demonstrated a significant inhibitory effect on cell growth, as measured by various assays including MTT, RTCA, and colony formation assays. nih.gov
The primary mechanism of action in HeLa cells is the induction of mitochondrial apoptosis. nih.gov Chelerythrine treatment was found to suppress the expression of PI3K subunits in a dose-dependent manner, leading to the restraint of the downstream PI3K/AKT/mTOR and PKCα signaling pathways. nih.gov The inhibition of this crucial survival pathway triggers the intrinsic apoptotic cascade.
This is further supported by the observed regulation of the BCL-2 family of proteins, which are key controllers of mitochondrial apoptosis. nih.gov Immunofluorescence staining assays showed notable changes in mitochondrial morphology and confirmed the translocation of pro-apoptotic factors, such as Apoptosis-Inducing Factor (AIF) and Cytochrome C, from the mitochondria into the cytoplasm and nucleus. nih.gov This release ultimately leads to the upregulation and activation of APAF1, Caspase-9, and Caspase-3, and the cleavage of PARP, culminating in apoptotic cell death. nih.gov These findings indicate that Chelerythrine triggers mitochondrial apoptosis in cervical cancer cells through the PI3K/BAD signaling pathway. nih.gov
| Cell Line | Biological Activity | Molecular Mechanism/Pathway |
| HeLa | Inhibition of proliferation, suppression of colony formation, induction of mitochondrial apoptosis. nih.gov | Suppression of PI3K/AKT/mTOR and PKCα signaling; Regulation of BCL-2 family members; Translocation of AIF and Cytochrome C; Upregulation of APAF1, Cleaved-Caspase-9, Cleaved-Caspase-3, and Cleaved-PARP. nih.gov |
Lung Cancer (Non-Small Cell Lung Cancer, Lung Adenocarcinoma)
Chelerythrine has been identified as a promising agent in preclinical models of non-small cell lung cancer (NSCLC). mdpi.com It exhibits both cytotoxicity and anti-proliferative activity against NSCLC cell lines. mdpi.com A significant aspect of its activity is the inhibition of cancer stem cell (CSC) properties, which are crucial for tumor initiation, progression, and resistance to therapy. mdpi.com In functional assays, Chelerythrine was shown to inhibit soft agar colony formation, migration, invasion, and spheroid formation abilities of lung cancer cells. mdpi.com
Another key mechanism identified in NSCLC is the suppression of the epithelial–mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive. thailandmedical.news Chelerythrine was found to block TGF-β-induced EMT in A549 lung cancer cells, preventing them from becoming more mobile and aggressive. thailandmedical.news This effect is mediated through the suppression of the protein RRM2 (ribonucleotide reductase subunit M2), to which Chelerythrine directly binds, leading to a reduction in its expression. thailandmedical.news This cripples the cancer cells' ability to multiply and move. thailandmedical.news In vivo experiments using mouse models confirmed that oral administration of Chelerythrine resulted in far fewer lung cancer nodules compared to controls. thailandmedical.news Furthermore, combining Chelerythrine with the EGFR inhibitor erlotinib (B232) has been shown to produce additive effects, significantly decreasing cell viability, migration, and tumor growth in NSCLC cell lines. plos.org
| Cell Line | Cancer Subtype | Biological Activity | Molecular Mechanism/Pathway |
| NCI-H1703, SK-LU-1 | Non-Small Cell Lung Carcinoma | Cytotoxicity, anti-proliferative activity, inhibition of cancer stem cell properties (migration, invasion, colony/spheroid formation). mdpi.comresearchgate.net | Downregulation of β-catenin and subsequent reduction of SOX2 and MYC. mdpi.com |
| A549 | Lung Adenocarcinoma (NSCLC) | Inhibition of TGF-β-induced epithelial–mesenchymal transition (EMT), migration, and invasion. thailandmedical.newsplos.org | Direct binding to and suppression of RRM2 protein expression. thailandmedical.news |
| HCC827 | Non-Small Cell Lung Carcinoma | Inhibition of cell proliferation, induction of apoptosis. frontiersin.org | Induction of ROS; Inhibition of PKC-ϵ; Activation of caspase 3. frontiersin.org |
Prostate Cancer
Preclinical investigations have demonstrated the efficacy of Chelerythrine against prostate cancer, particularly androgen-independent cell lines, which are typically more aggressive and difficult to treat. nih.gov Chelerythrine significantly inhibits the proliferation of androgen-independent prostate cancer cells DU145 and PC-3, while showing less effect on androgen-dependent LNCaP cells and normal prostate epithelial cells. nih.gov
One of the primary mechanisms of Chelerythrine in prostate cancer cells is the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress. scispace.com Treatment with Chelerythrine leads to ROS accumulation, which in turn activates ER stress, evidenced by the increased expression of proteins like p-eIF2α and ATF4. scispace.com This process triggers the intrinsic apoptotic signaling pathway. The critical role of ROS is highlighted by the fact that an ROS scavenger, N-acetyl cysteine, can completely reverse the Chelerythrine-induced apoptosis and ER stress. scispace.com
In addition to inhibiting proliferation, Chelerythrine also suppresses the metastatic potential of androgen-independent prostate cancer cells. nih.gov It effectively inhibits the migration and invasion of DU145 and PC-3 cells. nih.gov This anti-metastatic effect is achieved by modulating the balance of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). Chelerythrine decreases the expression of MMP-2 and MMP-9 while increasing the expression of their inhibitors, TIMP-1 and TIMP-2. nih.gov This modulation is associated with the inactivation of the NF-κB pathway, as shown by the decline in the expression of p-p65, c-Fos, and c-Jun. nih.gov
| Cell Line | Androgen Status | Biological Activity | Molecular Mechanism/Pathway |
| PC-3 | Androgen-Independent | Inhibition of proliferation, induction of apoptosis, inhibition of colony formation, suppression of migration and invasion. nih.govscispace.com | Induction of ROS and ER stress; Modulation of MMP/TIMP system (decreased MMP-2/9, increased TIMP-1/2); Inactivation of NF-κB pathway. nih.govscispace.com |
| DU145 | Androgen-Independent | Inhibition of proliferation, induction of apoptosis, inhibition of colony formation, suppression of migration and invasion. nih.govscispace.com | Induction of ROS and ER stress; Modulation of MMP/TIMP system (decreased MMP-2/9, increased TIMP-1/2); Inactivation of NF-κB pathway. nih.govscispace.com |
| LNCaP | Androgen-Dependent | Not significantly inhibited. nih.gov | N/A |
Melanoma (Uveal Melanoma)
Chelerythrine has demonstrated pro-apoptotic effects on uveal melanoma cells. In a study involving the primary human uveal melanoma cell line OCM-1, chelerythrine was found to induce cell death. nih.gov The mechanism of cell death was identified as bimodal, encompassing both apoptosis and primary necrosis. The prevalence of each of these cell death pathways was observed to be dose-dependent. nih.gov This initial research suggests the potential of chelerythrine as a therapeutic agent for uveal melanomas, a cancer for which effective therapies are currently limited. nih.gov
Colorectal Cancer
Preclinical studies have indicated that chelerythrine possesses anti-cancer properties against colorectal cancer. It has been shown to inhibit the proliferation of colorectal cancer cells. Furthermore, chelerythrine can induce apoptosis in these cancer cells through the accumulation of reactive oxygen species (ROS) and by causing cell cycle arrest at the G1 and S phases.
A significant aspect of its anti-tumor activity in colorectal cancer involves its impact on the tumor microenvironment. Specifically, chelerythrine targets cancer-associated fibroblasts (CAFs), which are known to play a crucial role in cancer metastasis. By intervening in the WNT10B/β-catenin and TGFβ2/Smad2/3 signaling pathways, chelerythrine can decrease the expression of α-SMA, a marker for CAFs, thereby inhibiting the invasion and migration of cancer cells.
Glioblastoma Multiforme
In the context of glioblastoma multiforme (GBM), the most aggressive type of intracranial tumor, chelerythrine has shown promising preclinical efficacy. In vitro studies using GBM cell lines U251 and T98G have demonstrated that chelerythrine can inhibit cell proliferation, stemness, migration, and invasion, while also inducing apoptosis.
Further mechanistic studies have revealed that the cytotoxic effects of chelerythrine in GBM are associated with the suppression of the TGFB1-ERK1/2/Smad2/3-Snail/ZEB1 signaling pathway. In vivo experiments using xenograft tumor models in nude mice have corroborated these findings, showing that chelerythrine can restrain the progression of glioblastoma tumors.
Leukemia (e.g., Human Monocytic Leukemia, Acute Promyelocytic Leukemia, Acute Lymphoblastic Leukemia, Myeloma)
Chelerythrine has demonstrated cytotoxic and pro-apoptotic activities across various leukemia cell lines.
Human Monocytic Leukemia: In studies involving the human monocytic leukemia cell line THP-1, chelerythrine exhibited cytotoxic effects. medchemexpress.com Research has shown its ability to inhibit the proliferation and induce apoptosis in these cells. researchgate.netnih.gov
Acute Promyelocytic Leukemia: The human promyelocytic leukemia HL-60 cell line has been identified as being susceptible to the cell death-inducing effects of chelerythrine.
Acute Lymphoblastic Leukemia: Chelerythrine has shown potent activity against acute lymphoblastic leukemia cell lines. Specifically, in studies with the Jurkat Clone E6-1 cell line, chelerythrine and its derivatives have demonstrated significant inhibitory effects. nih.gov
Myeloma: While direct, detailed preclinical studies on the efficacy of chelerythrine in myeloma cell lines are not as extensively documented as for other cancers, the general anti-tumor properties of chelerythrine suggest potential activity. Myeloma cell lines such as RPMI-8226 and U266 are commonly used in preclinical research to evaluate novel therapeutic agents.
| Cancer Type | Cell Line(s) | Key Findings |
|---|---|---|
| Uveal Melanoma | OCM-1 | Induces bimodal cell death (apoptosis and necrosis) in a dose-dependent manner. |
| Colorectal Cancer | Not specified | Inhibits proliferation, induces apoptosis via ROS accumulation and cell cycle arrest. Targets CAFs by intervening with WNT10B/β-catenin and TGFβ2/Smad2/3 pathways. |
| Glioblastoma Multiforme | U251, T98G | Inhibits proliferation, stemness, migration, and invasion; induces apoptosis. Suppresses the TGFB1-ERK1/2/Smad2/3-Snail/ZEB1 signaling pathway. |
| Human Monocytic Leukemia | THP-1 | Exhibits cytotoxic effects, inhibits proliferation, and induces apoptosis. |
| Acute Promyelocytic Leukemia | HL-60 | Induces cell death. |
| Acute Lymphoblastic Leukemia | Jurkat Clone E6-1 | Demonstrates significant inhibitory effects. |
Anti-Inflammatory and Immunomodulatory Effects
Attenuation of Acute Inflammatory Responses (e.g., Lipopolysaccharide-Induced Acute Lung Injury, Endotoxic Shock)
Chelerythrine has been shown to exert protective effects against acute inflammatory responses. In preclinical models of lipopolysaccharide (LPS)-induced acute lung injury (ALI), treatment with chelerythrine significantly ameliorated pathological changes in the lungs. It was observed to attenuate the lung wet-to-dry weight ratio and reduce inflammatory cell infiltration.
In the context of endotoxic shock induced by LPS, pretreatment with chelerythrine demonstrated a marked protective effect. It was found to attenuate the histopathological changes in the lungs associated with endotoxic shock. The underlying mechanism for this protection is attributed to its ability to attenuate inflammatory cytokines and inhibit the expression of NF-κB.
Suppression of Pro-Inflammatory Cytokines and Mediators
A key aspect of chelerythrine's anti-inflammatory activity is its ability to suppress the production of pro-inflammatory cytokines and mediators. In LPS-stimulated macrophages, chelerythrine has been shown to significantly inhibit the secretion of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
This suppression of pro-inflammatory molecules is linked to its inhibitory effects on key signaling pathways. For instance, chelerythrine has been found to inhibit the activation of the nuclear factor kappa-B (NF-κB) pathway. It has also been shown to selectively inhibit the activation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated protein kinases 1 and 2 (ERK1/2). The modulation of these pathways plays a crucial role in regulating the expression of inflammatory mediators.
| Inflammatory Condition | Model | Key Findings | Mechanism of Action |
|---|---|---|---|
| Acute Lung Injury | LPS-induced in mice | Ameliorated pathological lung changes, attenuated lung wet-to-dry ratio, and reduced inflammatory cell infiltration. | Suppression of pro-inflammatory cytokines. |
| Endotoxic Shock | LPS-induced in mice | Attenuated lung histopathological changes. | Attenuation of inflammatory cytokines and inhibition of NF-κB expression. |
| Inflammation (in vitro) | LPS-stimulated macrophages | Significantly inhibited secretion of NO, TNF-α, IL-6, and IL-1β. | Inhibition of NF-κB, p38 MAPK, and ERK1/2 activation. |
Anti-Fibrotic Activities (e.g., Pulmonary Fibrosis)
Chelerythrine has demonstrated significant anti-fibrotic effects in preclinical models, particularly in the context of pulmonary fibrosis. In a mouse model of bleomycin-induced pulmonary fibrosis, administration of chelerythrine was shown to attenuate the fibrotic process. researchgate.netresearchgate.net This was evidenced by a reduction in the expression of key fibrotic markers, including alpha-smooth muscle actin (α-SMA) and fibronectin. researchgate.net
| Model System | Key Findings | Reference |
|---|---|---|
| Bleomycin-induced Pulmonary Fibrosis in Mice | Reduced expression of fibronectin and α-SMA. | researchgate.net |
Modulation of Oxidative Stress through Antioxidant Pathways (e.g., Nrf2/ARE)
A key mechanism underlying the therapeutic effects of chelerythrine is its ability to modulate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Preclinical studies have shown that chelerythrine can effectively activate the Nrf2/ARE signaling pathway. researchgate.netresearchgate.net This activation leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). researchgate.net In the context of bleomycin-induced pulmonary fibrosis, chelerythrine treatment not only increased the expression of Nrf2, HO-1, and NQO1 but also upregulated the levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). researchgate.net Concurrently, it decreased the levels of the oxidative stress marker 4-hydroxynonenal (B163490) (4-HNE). researchgate.net
| Model System | Key Findings | Reference |
|---|---|---|
| Bleomycin-induced Pulmonary Fibrosis in Mice | Increased expression of Nrf2, HO-1, and NQO1. | researchgate.net |
| Bleomycin-induced Pulmonary Fibrosis in Mice | Upregulated levels of SOD and GSH. | researchgate.net |
| Bleomycin-induced Pulmonary Fibrosis in Mice | Decreased levels of 4-HNE. | researchgate.net |
Antimicrobial Properties of Chelerythrine
Chelerythrine, a benzophenanthridine alkaloid, has demonstrated a broad spectrum of antimicrobial activities, positioning it as a compound of significant interest in the search for new agents to combat pathogenic microorganisms. Its efficacy has been particularly noted against a variety of bacteria, where it exerts its effects through multiple mechanisms of action.
Antibacterial Efficacy
Chelerythrine exhibits potent antibacterial activity, primarily against Gram-positive bacteria, although some effects on Gram-negative organisms have also been observed. Its multifaceted approach to bacterial inhibition includes the disruption of cell structure and interference with essential biosynthetic pathways.
Chelerythrine has shown strong antibacterial effects against a range of Gram-positive bacteria, including several clinically significant and drug-resistant strains.
Research has demonstrated the potent activity of chelerythrine against Staphylococcus aureus, including Methicillin-Resistant S. aureus (MRSA) and Extended Spectrum β-Lactamase producing S. aureus (ESBLs-SA). researchgate.net The minimum inhibitory concentrations (MICs) for these strains have been reported to be as low as 0.156 mg/mL. researchgate.net Further studies have reported MIC values of 4 to 8 μg/mL against S. aureus. nih.govmdpi.com
The antibacterial spectrum of chelerythrine also extends to streptococcal species. It has been found to be bactericidal against Streptococcus pyogenes, with a minimum bactericidal concentration (MBC) of 6.25 µg/mL. researchgate.net Against Streptococcus agalactiae, chelerythrine chloride has demonstrated significant inhibitory effects, with MIC and MBC values of 256 µg/mL and 512 µg/mL, respectively. nih.gov
Chelerythrine has also been evaluated against Enterococcus species, with kinetic measurement of its bacteriolytic activities determined by optical density-based real-time assays. researchgate.net Furthermore, its efficacy against Bacillus species has been documented. It has shown bactericidal activity against Bacillus subtilis and Bacillus cereus. researchgate.net
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Chelerythrine against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | ATCC 25923 | 8 figshare.com | - |
| Staphylococcus aureus | ATCC 6538 | 156 nih.gov | - |
| Methicillin-Resistant S. aureus (MRSA) | - | 156 nih.gov | - |
| Extended Spectrum β-Lactamase S. aureus (ESBLs-SA) | - | 156 nih.gov | - |
| Streptococcus pyogenes | - | - | 6.25 researchgate.net |
| Streptococcus agalactiae | - | 256 nih.gov | 512 nih.gov |
| Enterococcus spp. | ATCC 6589 | - | - |
| Bacillus subtilis | ATCC 6633 | - | - |
| Bacillus cereus | ATCC 33019 | - | - |
While generally more potent against Gram-positive bacteria, chelerythrine has also demonstrated inhibitory effects against certain Gram-negative species. frontiersin.org Kinetic measurement of its bacteriolytic activities against Escherichia coli and Shigella sonnei has been performed using optical density-based real-time assays. researchgate.net In studies investigating combinations with conventional antibiotics, chelerythrine showed some activity against extended-spectrum β-lactamase producing Escherichia coli. One study reported that chelerythrine inhibited the growth of carbapenem-resistant Serratia marcescens by disrupting cell membrane integrity and morphology. frontiersin.org
Table 2: Antibacterial Activity of Chelerythrine against Gram-Negative Bacteria
| Bacterial Species | Strain | Activity Noted |
|---|---|---|
| Escherichia coli | ATCC 25922 | Bacteriolytic activity observed researchgate.net |
| Shigella sonnei | ATCC 25931 | Bacteriolytic activity observed researchgate.net |
| Serratia marcescens | Carbapenem-resistant | Inhibition of growth frontiersin.org |
A primary mechanism of chelerythrine's antibacterial action is the disruption of the bacterial cell wall and cell membrane. nih.gov This leads to increased permeability and the leakage of intracellular components, ultimately resulting in cell death. nih.gov
Scanning electron microscopy has revealed severe morphological changes in bacteria treated with chelerythrine, including damage to the cell wall and cell membrane, and the leakage of cellular contents. nih.gov The destruction of the cell wall integrity is further evidenced by the increased leakage of alkaline phosphatase (AKP), an enzyme located between the bacterial cell wall and membrane. nih.govfrontiersin.org Studies have shown a positive correlation between the concentration of chelerythrine and the amount of AKP leakage, indicating dose-dependent damage to the cell wall. nih.gov
Furthermore, chelerythrine affects the cell membrane by increasing its permeability, which has been demonstrated by measuring the leakage of intracellular soluble proteins. nih.gov This disruption of the cell membrane's integrity compromises its vital functions, contributing to the bactericidal effect of the compound. nih.gov
In addition to damaging the physical structures of bacterial cells, chelerythrine also interferes with critical biosynthetic processes. Evidence suggests that chelerythrine can inhibit the synthesis of bacterial proteins and nucleic acids. nih.gov
Studies have shown that chelerythrine can hinder the expression of bacterial proteins. nih.gov Analysis of bacterial proteins after treatment with chelerythrine has revealed a decrease in the expression of certain proteins, indicating an inhibitory effect on protein biosynthesis. nih.gov It has been suggested that the antibacterial action of chelerythrine is related to its inhibitory effects on both proteinase synthesis and DNA synthesis. nih.gov This dual mechanism of disrupting both cellular integrity and essential metabolic pathways contributes to its potent antibacterial activity.
Bacterial biofilms present a significant challenge in the treatment of infections due to their inherent resistance to antimicrobial agents. Chelerythrine has demonstrated promising activity in both inhibiting the formation of and eradicating established biofilms.
Studies on dual-species biofilms of Staphylococcus aureus and Staphylococcus lugdunensis have shown that chelerythrine can suppress biofilm formation at a minimal biofilm inhibitory concentration (MBIC90) of 4 μg/mL. nih.gov Furthermore, it has been shown to efficiently eradicate preformed dual-species biofilms at a minimal biofilm eradication concentration (MBEC) of 256 μg/mL. nih.gov
In mono- and dual-species biofilms of Candida albicans and Staphylococcus aureus, chelerythrine has also shown significant antibiofilm activity. The MBIC90 of chelerythrine against S. aureus mono-species biofilms was found to be 2 μg/mL. nih.gov Moreover, chelerythrine was able to eradicate 92.3% of a 24-hour mature biofilm formed by S. aureus at a concentration of 128 μg/mL. nih.gov For dual-species biofilms with C. albicans, a significant reduction of 90.7% in the preformed biofilm biomass was observed with 192 μg/mL of chelerythrine. nih.gov
Table 3: Biofilm Inhibition and Eradication Concentrations of Chelerythrine
| Organism(s) | Biofilm Type | MBIC90 (µg/mL) | MBEC (µg/mL) | % Eradication (Concentration) |
|---|---|---|---|---|
| S. aureus & S. lugdunensis | Dual-species | 4 nih.gov | 256 nih.gov | - |
| S. aureus | Mono-species | 2 nih.gov | - | 92.3% (128 µg/mL) nih.gov |
| S. aureus & C. albicans | Dual-species | 3 mdpi.com | - | 90.7% (192 µg/mL) nih.gov |
Antifungal Efficacy
Chelerythrine, a benzophenanthridine alkaloid, has demonstrated notable antifungal properties, particularly against opportunistic fungal pathogens. Research has explored its mechanisms of action, revealing a multi-faceted approach to inhibiting fungal growth and virulence.
Against Candida albicans
Chelerythrine exhibits significant antifungal activity against Candida albicans, a common fungal pathogen in humans. Studies have determined its minimum inhibitory concentrations (MICs), which are a measure of its potency. The MICs for chelerythrine against planktonic C. albicans cells have been reported to be 4 μg/mL. mdpi.comnih.gov Furthermore, the minimum biofilm inhibitory concentration (MBIC90), the concentration required to inhibit 90% of biofilm formation, has been identified as 2 μg/mL for mono-species biofilms of C. albicans. mdpi.comnih.gov In another study, the MICs of chelerythrine against C. albicans were found to range from 2 to 16 μg/ml. nih.gov This demonstrates its efficacy in preventing both the growth of individual fungal cells and the formation of resilient biofilm communities.
| Organism | Culture Type | MIC (μg/mL) | MBIC90 (μg/mL) |
|---|---|---|---|
| Candida albicans | Planktonic (mono-species) | 4 | - |
| Candida albicans | Biofilm (mono-species) | - | 2 |
| Candida albicans | Planktonic & Biofilm | 2-16 | - |
Inhibition of Hyphal Morphogenesis and Hypha-to-Yeast Transition
A key virulence factor of Candida albicans is its ability to transition between yeast and hyphal forms. The hyphal form is associated with tissue invasion and biofilm formation. Chelerythrine has been shown to effectively inhibit this morphological transition. At a concentration of 4 μg/mL, chelerythrine inhibits the formation of hyphae in C. albicans. mdpi.comnih.govresearchgate.net Moreover, at a slightly higher concentration of 8 μg/mL, it can induce the conversion of the existing hyphal form back into the less invasive yeast form. mdpi.comnih.govresearchgate.net This interference with morphogenesis is a critical aspect of its antifungal activity, as it curtails the pathogen's ability to cause infection. Studies have also noted a synergistic effect when chelerythrine is combined with fluconazole (B54011) in inhibiting C. albicans morphogenesis. researchgate.netnih.gov
Impact on Fungal Intracellular Calcium Levels and Reactive Oxygen Species Accumulation
The antifungal mechanism of chelerythrine also involves the disruption of crucial intracellular processes within the fungal cell. Research has revealed that chelerythrine treatment leads to an increase in the intracellular calcium concentration in C. albicans. nih.gov Calcium homeostasis is vital for numerous cellular functions, and its disruption can trigger stress responses and cell death. In addition to altering calcium levels, chelerythrine induces the accumulation of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that can cause significant damage to cellular components, including proteins, lipids, and DNA, ultimately leading to fungal cell death.
Inhibition of Fungal Drug Transporter Activity
A significant challenge in antifungal therapy is the development of drug resistance, often mediated by the action of drug efflux pumps or transporters that actively remove antifungal agents from the cell. Chelerythrine has been found to inhibit the activity of these drug transporters in C. albicans. nih.gov By blocking these efflux pumps, chelerythrine can increase the intracellular concentration of antifungal drugs, potentially reversing drug resistance and enhancing the efficacy of conventional antifungal treatments. researchgate.net
Antiviral Activities
Beyond its antifungal effects, chelerythrine has been investigated for its potential antiviral properties, with a particular focus on enveloped viruses.
Activity Against SARS-CoV-2
Chelerythrine has emerged as a compound of interest for its potential therapeutic effects in the context of COVID-19. nih.govnih.gov Its antiviral activity against SARS-CoV-2 is thought to be multifaceted. nih.govnih.gov Proposed mechanisms include direct action on the virus, intercalation with viral RNA, and the regulation of host-based antiviral targets. nih.govnih.gov In addition to its direct antiviral effects, chelerythrine exhibits anti-inflammatory properties that could be beneficial in mitigating the severe inflammatory response, often referred to as a "cytokine storm," associated with severe COVID-19. nih.govnih.gov It may exert these effects by regulating key signaling pathways involved in the inflammatory process. nih.govnih.gov
Direct-Acting Antiviral Mechanisms
Chelerythrine hydroxide (B78521) has demonstrated a capacity for direct-acting antiviral effects through various mechanisms, independent of host cellular pathways. Research suggests that chelerythrine can directly interact with viral components. One notable study on the Zika virus (ZIKV), a member of the Flavivirus family, revealed that chelerythrine chloride (CTC) could protect Vero cells from ZIKV-induced cytopathic effects in a dose-dependent manner. Further investigation into the mechanism indicated that CTC likely inhibits ZIKV attachment and binding to host cells. This was supported by findings that pretreatment of cell-free ZIKV particles with CTC reduced their infectivity, suggesting a direct interaction with the virus. In silico analyses pointed towards a potential binding of CTC to the ZIKV envelope (E) protein, which may obstruct the E protein's interaction with host cell attachment factors or receptors. Interestingly, other Protein Kinase C (PKC) inhibitors did not show the same protective effect, indicating a PKC-independent mechanism for this direct antiviral action.
Viral RNA-Intercalation
A significant aspect of chelerythrine's direct antiviral activity is its ability to function as a viral RNA-intercalating agent. The planar structure of the chelerythrine molecule, featuring multiple fused aromatic rings, allows it to insert and stack between the base pairs of nucleic acids. This intercalation can disrupt the normal functions of viral genetic material.
Chelerythrine exhibits a high affinity for binding to DNA and RNA. This interaction is a key feature of its broad-spectrum antiviral activity. By intercalating into viral RNA, chelerythrine can inhibit critical viral processes such as replication and transcription. DNA and RNA intercalating agents are considered potential antiviral compounds because they can suppress viral replication within the host cell by directly targeting the viral genome. The iminium form of chelerythrine, which is positively charged, is understood to have a stronger binding affinity to DNA and RNA. This property has been highlighted as a potential mechanism against single-stranded RNA viruses.
The following table summarizes the viruses against which chelerythrine has shown antiviral activity, with RNA intercalation being a proposed mechanism of action.
| Virus Type | Virus Name | Proposed Mechanism Contribution |
| Flavivirus | West Nile Virus (WNV) | RNA Intercalation, PKC Inhibition |
| Paramyxovirus | Respiratory Syncytial Virus (RSV) | PKC Inhibition, potential for RNA Intercalation |
| Hepadnavirus | Hepatitis B Virus (HBV) | PKC Inhibition, potential for RNA Intercalation |
| Tobamovirus | Tobacco Mosaic Virus (TMV) | RNA Intercalation |
Modulation of Host-Based Antiviral Targets
Chelerythrine exerts significant antiviral effects by modulating host cellular pathways that viruses often exploit for their replication. A primary target in this context is Protein Kinase C (PKC). Chelerythrine is recognized as a potent inhibitor of PKC isoforms, particularly PKC-α and PKC-β. nih.gov
The inhibition of PKC has been shown to be a crucial mechanism in the antiviral activity of chelerythrine against a range of viruses. For instance, in the case of respiratory viral infections, the activation of PKC facilitates the nuclear transport of viral ribonucleoproteins (RNPs) in infected cells, a critical step for the assembly and budding of new virions. By inhibiting PKC, chelerythrine can disrupt this transport process, thereby hampering viral replication. This mechanism is considered a significant contributor to its activity against viruses such as West Nile Virus. nih.gov
Studies have demonstrated that pharmacological inhibition of PKC with chelerythrine significantly reduces the replication of West Nile Virus. This inhibition leads to a decrease in the detection of the viral envelope E protein and a reduction in the amount of viral RNA released from infected cells. The antiviral effects through PKC inhibition are not limited to WNV; this mechanism is also implicated in its activity against Hepatitis B Virus (HBV) and Respiratory Syncytial Virus (RSV). nih.gov
The modulation of host-based targets like PKC offers a broader antiviral strategy, as it can be effective against various viruses that rely on this cellular enzyme for their replication cycle.
Neuroprotective and Neuromodulatory Effects
Protection Against Amyloid-Beta (Aβ) Aggregation and Associated Neurotoxicity
Current scientific literature, based on extensive searches of scholarly articles and research databases, does not provide direct evidence to suggest that chelerythrine hydroxide protects against Amyloid-beta (Aβ) aggregation or its associated neurotoxicity. Research into the neuroprotective effects of chelerythrine has focused on other mechanisms, and a direct link to the modulation of Aβ plaque formation, a hallmark of Alzheimer's disease, has not been established in the reviewed studies. Therefore, this particular neuroprotective mechanism is not a currently recognized biological activity of this compound.
Regulation of Neuronal Ion Channel Function (e.g., Ca2+ and K+ Channels)
The available research does not provide specific details on the direct regulatory effects of this compound on the function of neuronal ion channels, such as calcium (Ca²⁺) and potassium (K⁺) channels. While some studies have investigated the broader effects of chelerythrine on neuronal cells, a direct modulatory action on the gating, conductance, or kinetics of these specific ion channels has not been a primary focus of the reviewed literature. Consequently, a definitive role for chelerythrine in the direct regulation of neuronal Ca²⁺ and K⁺ channel function remains to be elucidated.
Maintenance of Neuronal Intracellular Calcium Homeostasis
Chelerythrine has been observed to influence intracellular calcium (Ca²⁺) levels in neuronal cells. However, rather than maintaining homeostasis, research indicates that chelerythrine can induce a concentration-dependent increase in intracellular Ca²⁺. One study found that this elevation in Ca²⁺ levels mediates the activation of calpain, a calcium-dependent protease, in neuronal cells. This effect was observed to be independent of Protein Kinase C (PKC) inhibition.
The study further demonstrated that the chelerythrine-induced activation of caspase-3, an enzyme involved in apoptosis, could be prevented by the use of a Ca²⁺ chelator, BAPTA-AM. This suggests that the pro-apoptotic effects of chelerythrine in these neuronal models are linked to its ability to disrupt intracellular calcium homeostasis by increasing cytosolic Ca²⁺ concentrations. Therefore, in the context of the reviewed research, chelerythrine appears to be a disruptor rather than a maintainer of neuronal intracellular calcium homeostasis.
The following table details the observed effects of chelerythrine on intracellular calcium in neuronal cells.
| Cellular Model | Concentration of Chelerythrine | Observed Effect on Intracellular Ca²⁺ | Downstream Consequence |
| Cultured cortical rodent neurons and a neuronal cell line | 10µM | Concentration-dependent increase | Calpain activation |
| Cultured cortical rodent neurons and a neuronal cell line | Not specified | Increase leading to caspase-3 activation | Apoptosis |
Attenuation of Neuronal and Glial Cell Damage (e.g., Ca2+ Overload)
Chelerythrine demonstrates complex, context-dependent effects on neuronal and glial cell viability. A primary mechanism involves the disruption of calcium (Ca2+) homeostasis. Studies have shown that chelerythrine inhibits the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) and the Plasma Membrane Ca2+-ATPase (PMCA). wikipedia.org This dual inhibition disrupts the cell's ability to manage intracellular Ca2+ levels, leading to an accumulation of calcium ions in the cytoplasm. wikipedia.org The resulting Ca2+ overload triggers a forced influx of calcium into the mitochondria, which severely alters mitochondrial function and initiates apoptotic signaling, ultimately leading to cell death. wikipedia.org
While this mechanism highlights a potential for cytotoxicity, it also forms the basis of its anti-cancer activity against glial tumors like glioblastoma. wikipedia.orgnih.gov Research on glioblastoma cell lines (U251 and T98G) has shown that chelerythrine effectively inhibits cell proliferation, migration, and invasion while inducing apoptosis. nih.govresearchgate.net It has been found to suppress glioblastoma progression by targeting the TGFB1-ERK1/2/Smad2/3-Snail/ZEB1 signaling pathway. nih.govresearchgate.net
Table 1: Effects of Chelerythrine on Neuronal and Glial Cells
| Cellular Target/Process | Effect of Chelerythrine | Observed Outcome | Reference |
|---|---|---|---|
| Calcium Homeostasis (SERCA, PMCA) | Inhibition | Cytoplasmic Ca2+ accumulation, mitochondrial overload, apoptosis | wikipedia.org |
| Glioblastoma Cell Lines (U251, T98G) | Inhibition of proliferation, migration, and invasion | Induction of apoptosis, suppression of tumor progression | nih.govresearchgate.net |
| TGFB1-ERK1/2/Smad2/3-Snail/ZEB1 Pathway | Suppression | Inhibition of glioblastoma progression | nih.govresearchgate.net |
Modulation of Central Neurotransmitter Transport and Metabolism
Chelerythrine influences neurotransmission by modulating the function of neurotransmitter transporters and receptors. As a potent PKC inhibitor, it can interfere with the regulation of monoamine transporters, which are responsible for the reuptake of dopamine (B1211576), norepinephrine, and serotonin. wikipedia.orgnih.gov For instance, studies have demonstrated that chelerythrine can block amphetamine-evoked dopamine release. nih.gov Furthermore, in vivo injection of chelerythrine into the ventral tegmental area (VTA) was found to suppress reward-seeking behavior and increase dopamine levels in the nucleus accumbens (NAcc). nih.gov
Beyond its effects on the dopaminergic system, chelerythrine also directly interacts with the cholinergic system. Research has revealed an inhibitory effect on the acetylcholine (B1216132) (ACh)-induced current in PC12 cells. nih.gov This action was found to be concentration-dependent and reversible, and notably, independent of its PKC inhibitory activity, suggesting an alternative pharmacological mechanism targeting nicotinic acetylcholine receptors. nih.gov
Table 2: Modulation of Neurotransmitter Systems by Chelerythrine
| Neurotransmitter System | Mechanism/Target | Observed Effect | Reference |
|---|---|---|---|
| Dopaminergic | PKC Inhibition | Blocks amphetamine-evoked dopamine release; increases dopamine in the NAcc | nih.govnih.gov |
| Cholinergic | Nicotinic Acetylcholine Receptors | Inhibits acetylcholine-induced current (PKC-independent) | nih.gov |
Inhibition of Neuroinflammation (e.g., Microglia Activation, p38 MAPK Pathway in Neuropathic Pain)
Chelerythrine exhibits significant anti-inflammatory properties, which are critical for its neuroprotective potential. nih.gov Neuroinflammation, often driven by the activation of glial cells like microglia, is a key factor in the pathogenesis of neuropathic pain and neurodegenerative diseases. nih.govnih.gov Chelerythrine can modulate key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (p38 MAPK) pathway. nih.gov
The p38 MAPK pathway, in particular, is a central signaling hub in microglia. nih.govnih.gov Following nerve injury, p38 MAPK becomes activated in spinal microglia, leading to the production and release of pronociceptive inflammatory mediators such as TNF-α and IL-1β, which contribute to the development and maintenance of neuropathic pain. nih.govmdpi.com By regulating the p38 MAPK pathway, chelerythrine can potentially suppress microglial activation and the subsequent cascade of inflammatory events, representing a valuable therapeutic strategy for managing neuropathic pain. nih.govnih.gov The inhibition of microglial activation is considered a crucial step in reducing the progression of neurodegeneration. nih.gov
Improvement of Vascular Endothelial Dysfunction in Neurological Contexts
Vascular endothelial dysfunction is increasingly recognized as a contributor to neurological disorders, including cerebral small vessel disease (CSVD) and Alzheimer's disease. nih.govnih.gov This dysfunction can lead to impaired cerebral blood flow, disruption of the blood-brain barrier (BBB), and chronic hypoperfusion, which exacerbates neurodegeneration. nih.govnih.gov Key drivers of endothelial dysfunction include chronic inflammation and oxidative stress. nih.govsemanticscholar.org
While direct studies on chelerythrine's ability to improve vascular endothelial dysfunction are limited, its established biological activities suggest a strong potential in this area. The compound's potent anti-inflammatory effects, mediated through pathways like NF-κB and p38 MAPK, could counteract the chronic vascular inflammation that damages endothelial cells. nih.govuniud.it Similarly, its ability to modulate oxidative stress pathways could protect the endothelium from damage caused by reactive oxygen species, a major factor in the pathogenesis of vascular dysfunction. nih.govmdpi.com
Attenuation of Oxidative Stress in Brain Tissue (e.g., Upregulation of Peroxiredoxin 1 in Astrocytes)
The role of chelerythrine in modulating oxidative stress is complex and appears to be highly context-dependent. In cancer cells, chelerythrine has been shown to act as a pro-oxidant, inducing cytotoxic effects by increasing levels of reactive oxygen species (ROS). mdpi.com This is achieved through the irreversible inhibition of the antioxidant enzyme thioredoxin reductase (TXNRD1). mdpi.com The thioredoxin system, which includes thioredoxin and peroxiredoxins, is a major cellular antioxidant defense line. mdpi.comnih.gov By inhibiting TXNRD1, chelerythrine disrupts this system, leading to oxidative stress and cell death, a mechanism exploited for its anti-cancer properties. mdpi.com
This pro-oxidant mechanism suggests that chelerythrine would not attenuate oxidative stress in brain tissue by upregulating peroxiredoxin 1 (Prx1) in astrocytes. In fact, the inhibition of TXNRD1 would likely impair the function of peroxiredoxins, which rely on the thioredoxin system to exert their antioxidant activity. nih.gov The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition, and disruptions in antioxidant systems can lead to significant tissue damage. nih.govnih.gov
Regulation of Autophagy in Neurodegenerative Conditions
Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins. nih.gov In many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, the autophagy pathway is impaired, leading to the accumulation of toxic protein aggregates that contribute to neuronal death. nih.govnih.gov Therefore, compounds that can modulate and enhance autophagic clearance are considered promising therapeutic agents.
Chelerythrine has been identified as a modulator of autophagy. wikipedia.orgnih.gov In various cancer cell models, it has been shown to promote or induce autophagy, contributing to its anti-tumor effects. wikipedia.orgnih.gov This established ability to regulate autophagy suggests a potential therapeutic application in neurodegenerative conditions. By stimulating the autophagic process, chelerythrine could potentially help clear the abnormal protein aggregates that are characteristic of these diseases, thereby reducing cytotoxicity and slowing disease progression. nih.gov
Other Therapeutic Potentials
Beyond its neuroprotective and anti-inflammatory roles, preclinical research has uncovered a wide range of other therapeutic potentials for chelerythrine.
Anti-Cancer: Chelerythrine exhibits broad-spectrum anti-cancer activity against various solid tumors, including liver, gastric, breast, renal, cervical, and glioblastoma. wikipedia.orgnih.govnih.gov Its mechanisms include inducing apoptosis, causing cell cycle arrest, and promoting autophagy in cancer cells. nih.gov
Antiviral: The compound has demonstrated broad-spectrum antiviral activities, which has led to suggestions of its potential use in treating viral infections. nih.gov
Antibacterial and Antifungal: Chelerythrine is a potent antibacterial agent that can disrupt bacterial cell walls and membranes. wikipedia.org It has also shown antifungal properties. researchgate.net
These diverse bioactivities underscore the potential of chelerythrine as a basis for developing novel drugs for a variety of diseases. nih.govresearchgate.net
Antiplatelet Effects
Chelerythrine has demonstrated significant antiplatelet activity in preclinical studies. Research on chelerythrine chloride isolated from Zanthoxylum simulans revealed its role as an antiplatelet agent. nih.gov In studies using washed rabbit platelets, chelerythrine inhibited both aggregation and the release of adenosine (B11128) triphosphate (ATP) induced by a variety of agonists. nih.gov These aggregating agents included adenosine diphosphate (B83284) (ADP), arachidonic acid, platelet-activating factor (PAF), collagen, ionophore A23187, and thrombin. nih.gov The inhibitory effect was observed to be less pronounced in platelet-rich plasma. nih.gov
The mechanism behind this antiplatelet effect involves the inhibition of key signaling pathways. Chelerythrine was found to decrease the formation of thromboxane (B8750289) B2 in washed platelets stimulated by arachidonic acid, collagen, ionophore A23187, and thrombin. nih.gov Furthermore, it completely inhibited the breakdown of phosphoinositides caused by collagen and PAF, while only partially suppressing the breakdown induced by thrombin. nih.gov The compound also inhibited the increase of intracellular calcium in platelets loaded with quin-2/AM when stimulated by arachidonic acid, PAF, collagen, and thrombin. nih.gov Notably, the antiplatelet effect of chelerythrine chloride was not dependent on the incubation time, and the inhibited platelets could readily recover their aggregability after being separated and resuspended. nih.gov The studies confirmed that chelerythrine did not cause platelet lysis. nih.gov These findings suggest that the inhibitory action of chelerythrine on platelet aggregation is primarily due to its interference with thromboxane formation and phosphoinositide breakdown. nih.gov
Further research has indicated that chelerythrine, as a potent and specific inhibitor of protein kinase C (PKC), can inhibit the Na+-H+ exchanger in platelets. ahajournals.orgnih.gov This mechanism is particularly relevant in conditions like hypertension, which has been associated with increased activity of this exchanger. ahajournals.orgnih.gov
| Parameter | Inducing Agent(s) | Observed Effect of Chelerythrine | Reference |
|---|---|---|---|
| Platelet Aggregation & ATP Release | ADP, Arachidonic Acid, PAF, Collagen, Ionophore A23187, Thrombin | Inhibited | nih.gov |
| Thromboxane B2 Formation | Arachidonic Acid, Collagen, Ionophore A23187, Thrombin | Decreased | nih.gov |
| Phosphoinositide Breakdown | Collagen, PAF | Completely Inhibited | nih.gov |
| Phosphoinositide Breakdown | Thrombin | Partially Suppressed | nih.gov |
| Intracellular Calcium Increase | Arachidonic Acid, PAF, Collagen, Thrombin | Inhibited | nih.gov |
Gastroprotective Activity
Chelerythrine has shown significant gastroprotective effects in preclinical models of gastric ulcers. nih.govresearchgate.net In a study involving ethanol-induced gastric ulcers in mice, the administration of chelerythrine prior to ethanol (B145695) ingestion resulted in a dose-dependent inhibition of ulcer formation. nih.govresearchgate.net The protective effects were evaluated by assessing various parameters, including ulcer area, gastric juice acidity, and myeloperoxidase (MPO) activity. nih.gov
The findings revealed that chelerythrine significantly reduced the gastric ulcer index, MPO activity, and macroscopic and histological scores in a dose-dependent manner. nih.gov The mechanism underlying this gastroprotective activity appears to be linked to its anti-inflammatory properties. nih.govnih.gov Chelerythrine significantly inhibited the concentration of nitric oxide (NO) and the levels of pro-inflammatory cytokines, specifically interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in both the serum and gastric mucosa of mice with ethanol-induced ulcers. nih.govresearchgate.net Furthermore, immunohistochemical analysis showed that chelerythrine markedly attenuated the overexpression of nuclear factor-κB (NF-κB) in the gastric mucosa. nih.govresearchgate.net This suggests that the gastroprotective activity of chelerythrine may be mediated through the regulation of inflammatory cytokines via the NF-κB signaling pathway. nih.govresearchgate.net
| Parameter | Observed Effect | Reference |
|---|---|---|
| Gastric Ulcer Index | Significantly Reduced | nih.gov |
| Myeloperoxidase (MPO) Activity | Significantly Reduced | nih.gov |
| Macroscopic & Histological Score | Significantly Reduced | nih.gov |
| Nitric Oxide (NO) Concentration | Significantly Inhibited | nih.govresearchgate.net |
| Interleukin-6 (IL-6) Level | Significantly Inhibited | nih.govresearchgate.net |
| Tumor Necrosis Factor-alpha (TNF-α) Level | Significantly Inhibited | nih.govresearchgate.net |
| Nuclear Factor-κB (NF-κB) Overexpression | Markedly Attenuated | nih.govresearchgate.net |
Structure Activity Relationship Sar Studies of Chelerythrine and Its Analogs
Elucidation of Key Pharmacophoric Features
The core structure of chelerythrine (B190780) possesses several key features that are essential for its biological activity. These include the arrangement of substituents on its aromatic rings, the planarity of the molecule, and the reactivity of its iminium bond.
The position and nature of substituents on the benzophenanthridine skeleton significantly modulate the biological activity of chelerythrine analogs. The methoxyl groups, in particular, play a critical role.
Studies comparing the antimicrobial activity of chelerythrine with its analogs have demonstrated the importance of the placement of methoxyl groups. For instance, chelerythrine, which has two methoxyl groups at the C-7 and C-8 positions, exhibits greater antimicrobial activity than its isomer nitidine (B1203446), which has methoxyl groups at C-8 and C-9 nih.govresearchgate.net. This suggests that the 7,8-dimethoxy substitution pattern is a key determinant for this specific biological effect. Dihydrochelerythrine, with methoxyl groups at C-7 and C-8, was also found to be the most active among the tested dihydroalkaloids, further emphasizing the importance of this substitution pattern nih.gov.
The influence of these substituents extends to different types of biological activity. Research on the antibacterial properties of sanguinarine (B192314) and chelerythrine derivatives has also indicated that substituents at the 7 and 8 positions can influence their effectiveness against various bacteria nih.gov.
Table 1: Influence of Methoxyl Group Position on Antimicrobial Activity
| Compound | Methoxyl Group Positions | Relative Antimicrobial Activity |
|---|---|---|
| Chelerythrine | C-7, C-8 | High nih.govresearchgate.net |
The methylenedioxy group, typically found at the C-2 and C-3 positions of naturally occurring benzophenanthridine alkaloids, is another crucial structural feature. Research has shown that this group is vital for the antimicrobial activity of chelerythrine researchgate.net.
In one study, the 2,3-methylenedioxy ring of chelerythrine was opened to create a 2,3-dihydroxy derivative. This structural modification resulted in a dramatic decrease in its antimicrobial activity against several strains of bacteria and fungi nih.gov. This finding underscores the importance of the intact methylenedioxy function for preserving the antimicrobial properties of the molecule researchgate.net.
Comparing analogs also highlights the contribution of the methylenedioxy group. For example, avicine, which contains a methylenedioxy group at C-8 and C-9, shows increased antimicrobial activity compared to nitidine, which has two methoxyl groups at the same positions researchgate.net. This suggests that in certain positions, a methylenedioxy group can be more favorable for activity than two methoxy (B1213986) groups.
The introduction of a hydroxyl group into the chelerythrine structure can have a significant impact on its toxicological profile. While chelerythrine itself has been reported to cause liver damage at high doses, some of its hydroxylated derivatives appear to be less toxic nih.gov.
A comparative study on the hepatotoxicity of chelerythrine, sanguinarine, and the hydroxylated analog fagaronine (B1216394) found that while chelerythrine and sanguinarine caused notable liver damage, fagaronine was not hepatotoxic under the same conditions nih.gov. This difference in toxicity due to the presence of a hydroxyl group is a valuable insight for the future design of safer chelerythrine-based therapeutic agents nih.gov. This suggests that strategic placement of hydroxyl groups could be a key strategy in mitigating the toxicity of this class of compounds.
Table 2: Effect of Hydroxyl Group on Hepatotoxicity
| Compound | Key Structural Feature | Hepatotoxicity |
|---|---|---|
| Chelerythrine | 7,8-dimethoxy | Observed at 10 mg/kg/day nih.gov |
| Sanguinarine | 7,8-methylenedioxy | Observed at 10 mg/kg/day nih.gov |
Chelerythrine exists in equilibrium between a positively charged iminium form and a neutral alkanolamine form nih.govsci-hub.box. The iminium bond (C6=N+) is a key reactive center in the molecule and is susceptible to nucleophilic attack nih.govsci-hub.box. This reactivity is crucial for its biological activity.
Studies have shown that the integrity of the iminium bond is a determinant for the antibacterial activity of chelerythrine and its analog sanguinarine nih.gov. Modifications to this bond, such as reduction to a dihydro-derivative like dihydrochelerythrine, lead to a decrease in antimicrobial potency compared to the parent quaternary alkaloid researchgate.net. Other derivatives where the iminium bond was modified were found to be inactive, further confirming its importance nih.gov.
Interestingly, pseudoalcoholates formed by nucleophilic addition to the iminium bond were found to be potent inhibitors of several bacteria and are suggested to act as prodrugs of the parent alkaloids nih.gov. This indicates that while the iminium bond is essential, transient modifications at this site could be a viable strategy for drug delivery.
Correlation between Structural Motifs and Target Selectivity (e.g., PKC, TXNRD1, Cholinesterases)
Chelerythrine is known to interact with multiple biological targets, and its structural features influence its selectivity towards these targets. While it is often cited as a protein kinase C (PKC) inhibitor, its activity against other enzymes like thioredoxin reductase 1 (TXNRD1) and cholinesterases has also been documented nih.govnih.govnih.govnih.gov.
Regarding its well-known role as a PKC inhibitor , it is considered a potent and selective inhibitor, not significantly affecting other kinases like tyrosine protein kinases or cAMP-dependent protein kinase nih.gov. However, some studies have questioned the potency and specificity of this inhibition, with some research indicating it may even stimulate PKC activity under certain conditions researchgate.net. The specific structural features that govern its interaction with different PKC isozymes are still an area of active investigation.
In the context of TXNRD1 inhibition , a study comparing chelerythrine, sanguinarine, and nitidine revealed differences in their inhibitory potency. Sanguinarine was found to be a more potent inhibitor of TXNRD1 than chelerythrine, while nitidine was less effective mdpi.com. All three compounds are benzophenanthridine alkaloids, but they differ in their substitution patterns on the A-ring. Chelerythrine has two methoxy groups, sanguinarine has a methylenedioxy group, and nitidine also has two methoxy groups but at different positions. This suggests that the nature of the substituents on the A-ring can modulate the selectivity and potency towards TXNRD1. Both chelerythrine and sanguinarine are thought to inhibit TXNRD1 by binding to the Sec498 residue of the enzyme nih.gov.
Chelerythrine has also been identified as an inhibitor of cholinesterases , which are enzymes involved in neurotransmission nih.gov. It acts as a mixed inhibitor of acetylcholinesterase (AChE), binding to both the catalytic site and the peripheral anionic site (PAS) of the enzyme nih.gov. This dual binding ability is a valuable characteristic for the development of drugs for neurodegenerative diseases like Alzheimer's. The planar, aromatic structure of the benzophenanthridine core is likely a key feature for its interaction with the aromatic residues within the active site gorge of AChE.
Table 3: Target Selectivity of Chelerythrine and Analogs
| Compound | Target | Activity/Potency | Key Structural Features Influencing Activity |
|---|---|---|---|
| Chelerythrine | PKC | Potent inhibitor (though debated) nih.govresearchgate.net | Quaternary benzophenanthridine core |
| Chelerythrine | TXNRD1 | Inhibitor (IC50 ≈ 65.9 µM) mdpi.com | 7,8-dimethoxy substitution |
| Sanguinarine | TXNRD1 | More potent inhibitor than Chelerythrine (IC50 ≈ 46.7 µM) mdpi.com | 7,8-methylenedioxy substitution |
| Nitidine | TXNRD1 | Less potent inhibitor mdpi.com | 8,9-dimethoxy substitution |
Rational Design and De Novo Synthesis of Novel Chelerythrine Analogs
The insights gained from SAR studies have fueled the rational design and synthesis of novel chelerythrine analogs with potentially improved therapeutic properties. By understanding which structural features are responsible for desired biological activities and which contribute to toxicity, researchers can design new molecules with enhanced efficacy and selectivity.
One approach has been the design of simplified chelerythrine analogs . For example, a new and simplified chelerythrinoid scaffold has been developed that exhibits enhanced selectivity against non-small-cell lung cancer cells researchgate.net. This demonstrates that the entire complex structure of the natural product may not be necessary for its anticancer activity, and smaller, more synthetically accessible molecules can be designed to retain or even improve upon the desired properties.
Another area of focus has been the development of novel anticholinesterase agents based on the chelerythrine structure. By imitating the structure of chelerythrine, a novel 2-phenylisoquinolin-2-ium scaffold was designed, leading to the discovery of compounds with potent anti-acetylcholinesterase activity, in some cases superior to chelerythrine itself nih.gov. SAR studies on these simplified analogs revealed that p-substituents on the C-ring could dramatically improve anti-acetylcholinesterase activity, while an 8-methoxy group could increase activity against both acetylcholinesterase and butyrylcholinesterase nih.gov.
These examples of rational design and de novo synthesis highlight a promising path forward for leveraging the therapeutic potential of the chelerythrine scaffold while minimizing its undesirable properties. By combining knowledge of SAR with modern synthetic and computational chemistry techniques, it is possible to create a new generation of chelerythrine-inspired drugs with tailored biological activities.
Computational Chemistry and Molecular Docking Approaches in SAR Elucidation
Computational studies have been instrumental in elucidating the SAR of chelerythrine and its analogs, particularly in the context of their anticancer properties. Molecular docking simulations, a key component of this computational toolkit, have been employed to predict the binding conformations and affinities of these compounds with various protein targets, most notably with members of the Bcl-2 family of apoptosis-regulating proteins.
One of the pivotal findings from in silico analyses is the identification of the anti-apoptotic protein Bcl-xL as a direct target of chelerythrine. nih.govresearchgate.net Molecular docking studies have revealed that chelerythrine binds to a hydrophobic groove on Bcl-xL, a region distinct from the canonical BH3 binding cleft where many other Bcl-2 inhibitors act. nih.gov This unique binding mode provides a molecular basis for the observed biological activity and serves as a critical starting point for the rational design of novel analogs with improved potency and selectivity.
Further computational investigations into a series of phenanthridine-based analogs of chelerythrine have helped to delineate the specific structural features that are crucial for their interaction with Bcl-xL. These studies have highlighted the importance of the substitution patterns on the phenanthridine (B189435) core for binding affinity. For instance, theoretical studies on simplified chelerythrine analogs have indicated that the molecular arrangement and electronic characteristics of the ligand are closely related to its biological activity. ebi.ac.uk
A notable study combined experimental screening with computational analysis to identify chelerythrine as an inhibitor of the Bcl-xL-Bak BH3 peptide interaction, reporting an IC50 value of 1.5 µM. researchgate.net While detailed binding energy values from docking studies on a wide range of analogs are not always published, the available data consistently supports the direct interaction of chelerythrine with Bcl-xL. For example, docking models have identified key amino acid residues within the Bcl-xL binding pocket that are essential for the interaction with chelerythrine and its analogs, including E129, D133, V135, A142, Y173, and E184.
The insights gained from these computational approaches are invaluable for the optimization of the chelerythrine scaffold. By understanding the molecular determinants of binding, medicinal chemists can design and synthesize new derivatives with modified functional groups aimed at enhancing the binding affinity and, consequently, the therapeutic efficacy. For instance, the general trend observed in some studies is that the introduction of electron-withdrawing substituents, such as halogens, nitro, or trifluoromethyl groups, can lead to a significant improvement in activity, whereas electron-donating groups like methyl or methoxyl groups may cause a reduction in activity. nih.gov
The synergy between computational modeling and experimental validation is crucial in advancing the development of chelerythrine-based therapeutics. Molecular docking serves as a powerful predictive tool to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
The following table summarizes the inhibitory activity (IC50) of selected chelerythrine analogs against Bcl-xL, as determined by a fluorescence polarization assay. This data provides a quantitative measure of their ability to disrupt the protein-protein interaction between Bcl-xL and the pro-apoptotic Bak-BH3 peptide.
Note: The IC50 values are indicative of the concentration required to inhibit 50% of the Bcl-xL/Bak-BH3 interaction. A lower IC50 value indicates a more potent inhibitor.
Translational Challenges and Future Directions in Chelerythrine Research
Comprehensive Delineation of Chelerythrine's Polypharmacological Profile
Chelerythrine (B190780), a benzophenanthridine alkaloid, exhibits a complex pharmacological profile by interacting with a wide array of molecular targets, which contributes to its broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects researchgate.netplos.org. A primary and well-documented target is Protein Kinase C (PKC), with studies showing that chelerythrine is a potent and selective inhibitor of this enzyme family wikipedia.orgnih.govresearchgate.net. It interacts with the catalytic domain of PKC, acting as a competitive inhibitor with respect to the phosphate acceptor nih.gov. This inhibition of PKC disrupts downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis, forming the basis for much of its anticancer activity wikipedia.orgnih.gov.
Beyond PKC, chelerythrine's effects extend to other critical cellular pathways. It has been shown to modulate the NF-κB and p38 MAPK signaling pathways, which are crucial in inflammatory and immune responses nih.gov. The compound can also induce apoptosis and cell cycle arrest through various mechanisms, including the inhibition of telomerase and the induction of autophagy in cancer cells wikipedia.org.
Recent research has identified cytosolic selenoenzyme thioredoxin reductase 1 (TXNRD1) as another direct target. Chelerythrine inhibits TXNRD1 by targeting its selenocysteine residue, leading to increased cellular reactive oxygen species (ROS) and the induction of necroptosis, a form of programmed cell death, in gastric cancer cells mdpi.com. Furthermore, chelerythrine's ability to intercalate with DNA and RNA presents another mechanism for its antiviral and antitumor effects nih.govnih.gov. Its polypharmacological nature means it can simultaneously influence multiple pathological processes, making it a versatile therapeutic candidate but also complicating its clinical development due to potential off-target effects.
| Molecular Target/Pathway | Mechanism of Action | Therapeutic Implication | Reference |
|---|---|---|---|
| Protein Kinase C (PKC) | Potent and selective inhibition of the catalytic domain. | Antitumor, antiviral. | wikipedia.orgnih.gov |
| NF-κB Signaling Pathway | Blockade of the pathway, reducing nuclear translocation of p65. | Anti-inflammatory. | nih.gov |
| p38 MAPK Signaling Pathway | Strong regulation of p38 activity. | Anti-inflammatory, modulation of stress response. | nih.gov |
| Thioredoxin Reductase 1 (TXNRD1) | Irreversible inhibition by targeting the Sec498 residue. | Anticancer via induction of oxidative stress and necroptosis. | mdpi.com |
| Nucleic Acids (DNA/RNA) | Intercalation into DNA/RNA structures. | Antiviral, antitumor. | nih.govnih.gov |
| Wnt/β-catenin Pathway | Downregulation of β-catenin. | Inhibition of cancer stem cell properties. | mdpi.com |
| Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) | Inhibition of enzyme activity, disrupting calcium homeostasis. | Induction of cellular apoptosis. | wikipedia.orgnih.gov |
Development of Advanced Drug Delivery Systems and Nanomedicine Formulations
A significant hurdle in the clinical translation of chelerythrine is its poor solubility and potential for off-target toxicity researchgate.net. Nanomedicine offers a promising strategy to overcome these limitations nih.gov. By encapsulating or conjugating chelerythrine with nanoparticles, it is possible to enhance its pharmacokinetic profile, improve its stability, and enable targeted delivery to diseased tissues nih.govnih.gov.
Researchers have begun exploring various nanocarriers for chelerythrine. One such example involves the use of magnetic multiwalled carbon nanotubes (Fe3O4/MWNTs) as a carrier. These nanoparticles were loaded with chelerythrine via an adsorption method, and the resulting formulation demonstrated a biphasic release pattern, with an initial rapid release followed by a more sustained, slower release phase researchgate.net. Such controlled-release systems can help maintain therapeutic drug concentrations at the target site while minimizing systemic exposure.
The advantages of using nanomedicine-based formulations are manifold:
Specific Targeting: Nanoparticles can be surface-modified to specifically target malignant sites, which can decrease the required dosage and reduce adverse effects nih.govnih.gov.
Enhanced Stability and Bioavailability: Encapsulation within nanoparticles can protect the drug from degradation, improving its pharmacokinetic profile and bioavailability nih.gov.
Improved Safety and Efficacy: By concentrating the therapeutic agent at the site of action, nanomedicine formulations can lead to better safety and efficacy profiles nih.gov.
While still in early stages for chelerythrine, these advanced delivery systems are a critical area of research for enabling its clinical use.
Strategies for Mitigating Off-Target Effects and Enhancing Target Specificity
The broad biological activity, or polypharmacology, of chelerythrine is a double-edged sword. While it allows the molecule to affect multiple disease pathways, it also increases the risk of off-target effects and toxicity to healthy cells wikipedia.org. Mitigating these effects is crucial for its therapeutic viability.
One key strategy is the development of chelerythrine analogs. By modifying the chemical structure of the parent molecule, it is possible to create novel compounds with increased specificity for cancer cells, thereby reducing cytotoxic effects on non-cancerous tissues wikipedia.org. Another approach involves leveraging concentration-dependent effects. Studies have shown that chelerythrine's pharmacological actions can be modulated by adjusting its concentration, allowing for more specific pathway targeting in different cell lines mdpi.com. At lower concentrations, it may induce apoptosis, while higher concentrations can lead to more rapid, necrotic cell death nih.gov. This suggests that carefully controlled dosing could be used to achieve desired therapeutic outcomes while minimizing toxicity mdpi.com.
Furthermore, the use of targeted drug delivery systems, as discussed in the previous section, is a primary strategy for enhancing target specificity and reducing systemic toxicity researchgate.netnih.gov.
Exploration of Synergistic Effects in Combination Therapies with Established Pharmacological Agents
Combining therapeutic agents is a cornerstone of modern medicine, particularly in oncology, as it can improve efficacy, reduce toxicity, and overcome drug resistance nih.gov. Chelerythrine has shown potential for use in combination therapies. Research indicates that it can sensitize cisplatin-resistant non-small cell lung cancer (NSCLC) cells to chemotherapy nih.gov.
The rationale behind using chelerythrine in combination regimens is based on its ability to target different molecular pathways than conventional drugs nih.govresearchgate.net. For instance, a recent study highlighted the synergistic effects of combining ABT199/venetoclax with other chemotherapeutic agents in acute myeloid leukemia (AML), demonstrating the potential for multi-drug combinations to enhance cytotoxicity against cancer cells oncotarget.org. While specific combination studies with chelerythrine are still emerging, its multifaceted mechanism of action suggests it could be a valuable component in multi-drug regimens for various cancers researchgate.net.
Repurposing of Chelerythrine for Emerging Pathologies and Orphan Diseases
Drug repurposing, or finding new uses for existing compounds, is an efficient strategy for drug development, as it builds upon known safety and pharmacokinetic data mdpi.comcas.org. Chelerythrine's diverse biological activities make it a strong candidate for repurposing.
Recent research has explored its potential against a range of diseases:
COVID-19: Chelerythrine has been investigated for the treatment of COVID-19 due to its dual antiviral and anti-inflammatory properties. It can potentially combat SARS-CoV-2 through various mechanisms, including direct action on the virus, RNA intercalation, and regulation of host antiviral targets, while also mitigating the hyper-inflammatory immune response by modulating pathways like NF-κB and p38 MAPK nih.gov.
Multidrug-Resistant Infections: A study demonstrated chelerythrine's significant inhibitory activity against multidrug-resistant Neisseria gonorrhoeae. Notably, the bacteria did not develop resistance to the compound over a 30-day exposure period, suggesting it could be a promising candidate for developing new antibacterial therapies dovepress.com.
Orphan Diseases: Chelerythrine has been identified as a potential therapeutic for Tuberous Sclerosis Complex (TSC), a rare genetic disorder. In preclinical models, it selectively induced cell death in TSC2-deficient cells and inhibited tumor growth in vivo, acting through a novel oxidative stress-dependent mechanism nih.gov. The development of drugs for rare or "orphan" diseases is often encouraged by regulatory bodies like the FDA through initiatives such as the Orphan Drug Act cas.org.
| Potential New Indication | Rationale for Repurposing | Key Research Findings | Reference |
|---|---|---|---|
| COVID-19 | Dual antiviral and anti-inflammatory activities. | Can interfere with viral replication and regulate host inflammatory pathways (NF-κB, p38 MAPK). | nih.gov |
| Multidrug-Resistant Gonorrhea | Potent antibacterial properties. | Exhibited significant inhibitory activity against N. gonorrhoeae with no induced resistance over 30 days. | dovepress.com |
| Tuberous Sclerosis Complex (Orphan Disease) | Selective cytotoxicity in mTORC1 hyperactive cells. | Selectively induced ROS-dependent necroptosis in TSC2-null cells and inhibited tumor growth in vivo. | nih.gov |
Comprehensive Long-Term Efficacy and Preclinical Safety Evaluation
Before any drug can be tested in humans, its long-term efficacy and safety must be established in preclinical models. For chelerythrine, this involves a thorough evaluation of its potential toxicity. Studies have indicated that chelerythrine can exhibit toxicity in vitro; however, its in vivo toxicity is reported to be significantly lower due to structural conversion to its alkanolamine form nih.gov.
Preclinical safety data has shown some potential for liver toxicity, with one study reporting parenchymal damage in the liver at a dose of 10 mg/kg/day. In contrast, chronic administration at a lower dose of 0.2 mg/kg did not result in liver damage over 56 days nih.gov. Another study found that an average daily dose of up to 5 mg/kg was safe and did not cause genotoxicity or hepatotoxicity nih.gov. In a xenograft tumor model for Tuberous Sclerosis Complex, daily treatment with chelerythrine inhibited tumor growth with no evidence of systemic toxicity over an extended period nih.gov. These findings underscore the importance of dose and duration in the safety profile of chelerythrine and highlight the need for comprehensive, long-term toxicology studies as part of its preclinical development.
Roadmap for Clinical Translation and Investigative New Drug (IND) Enabling Studies
The transition of chelerythrine from the laboratory to the clinic requires a structured regulatory pathway, beginning with an Investigational New Drug (IND) application to a regulatory body such as the U.S. Food and Drug Administration (FDA) fda.govecfr.gov. An IND application allows a sponsor to ship an investigational drug across state lines for use in human clinical trials fda.gov.
The submission of an IND requires comprehensive data organized into three main areas fda.govnih.gov:
Animal Pharmacology and Toxicology Studies: This section must contain extensive preclinical data to assess whether the product is reasonably safe for initial human testing. This includes data on long-term efficacy and safety, as described in the previous section.
Manufacturing Information: Detailed information on the composition, manufacturing process, stability, and quality controls for the drug substance and product is required. This ensures that the sponsor can produce consistent batches of the drug for clinical trials.
Clinical Protocols and Investigator Information: The IND must include detailed protocols for the proposed clinical trials and information about the qualifications of the clinical investigators who will conduct the studies.
The primary goal of the FDA's review of an IND is to ensure the safety and rights of human subjects ecfr.govfda.gov. For a compound like chelerythrine, with its complex pharmacological profile and potential for toxicity, a robust preclinical data package will be essential for gaining approval to proceed to Phase 1 clinical trials.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for assessing Chelerythrine hydroxide’s cytotoxicity in vitro?
- Methodological Answer : Use standardized assays such as the MTT or CCK-8 assay to measure cell viability. Ensure consistent cell culture conditions (e.g., pH, temperature, and serum concentration) and include controls for baseline viability. For apoptosis-specific analysis, combine flow cytometry with Annexin V/PI staining to distinguish early/late apoptotic stages. Validate results using Western blotting for apoptosis markers (e.g., cleaved caspase-3, Bax/Bcl-2 ratios) .
- Data Reference : Studies on HepG2 cells demonstrated dose-dependent cytotoxicity (IC₅₀ values ranging 5–20 μM) using MTT assays, with apoptosis confirmed via caspase-3 activation .
Q. How should researchers validate the purity and stability of this compound in experimental settings?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 290–320 nm) for purity assessment. For stability, conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity. Document batch-specific variations in supplementary materials .
- Guideline Reference : Journals like the Beilstein Journal of Organic Chemistry mandate detailed experimental protocols for reproducibility, including solvent purity and synthesis conditions .
Q. What are the established mechanisms of action of this compound in inducing apoptosis?
- Methodological Answer : this compound primarily inhibits protein kinase C (PKC) and disrupts mitochondrial membrane potential, activating the intrinsic apoptotic pathway. Key steps include:
Bcl-2 Family Modulation : Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax.
Caspase Activation : Cleavage of caspase-3 and PARP, confirmed via Western blotting.
ROS Induction : Measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dose-dependent effects across cell lines?
- Methodological Answer : Systematically evaluate variables:
- Cell Line Genetics : Compare PKC isoform expression profiles (e.g., HepG2 vs. MCF-7).
- Assay Endpoints : Use complementary methods (e.g., ATP assays vs. trypan blue exclusion).
- Data Normalization : Account for baseline metabolic activity differences using cell-type-specific controls.
Q. What strategies optimize this compound’s bioavailability in in vivo models while minimizing off-target effects?
- Methodological Answer :
- Formulation : Use liposomal encapsulation or nanoparticle delivery to enhance solubility and tissue targeting.
- Pharmacokinetic Profiling : Conduct LC-MS/MS to monitor plasma half-life and tissue distribution.
- Toxicity Screening : Perform histopathological analysis of liver/kidney tissues and measure serum ALT/AST levels.
- Experimental Design : Reference ’s guidelines for ethical animal studies, including dose escalation protocols and control groups .
Q. What statistical approaches are appropriate for analyzing synergistic effects of this compound with other anticancer agents?
- Methodological Answer :
- Synergy Quantification : Apply the Chou-Talalay combination index (CI) method using CompuSyn software.
- Dose-Response Modeling : Fit data to Hill equations or logistic regression models.
- Multiplicity Adjustment : Use Bonferroni correction for high-throughput screening data.
- Guideline Reference : emphasizes consulting biostatisticians for study design and power analysis to avoid Type I/II errors .
Data Presentation and Reproducibility
Q. How should researchers present conflicting data on this compound’s dual pro- and anti-oxidant roles?
- Methodological Answer :
- Contextualize Conditions : Highlight differences in experimental setups (e.g., ROS measurement timing, antioxidant buffers).
- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) and apply random-effects models.
- FAIR Data Practices : Follow ’s recommendations for sharing raw data (e.g., deposition in Zenodo or Figshare) with metadata on experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
